Technical Guide: Structure and Synthesis of N-Phenyl-4-(diphenylmethyl)piperazine-1-carboxamide
The following technical guide details the chemical identity, structural analysis, and synthesis of the compound associated with the identifier (4-(diphenylmethyl)piperazinyl)-N-benzamide . Based on chemical database vali...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, structural analysis, and synthesis of the compound associated with the identifier (4-(diphenylmethyl)piperazinyl)-N-benzamide .
Based on chemical database validation (CAS 358747-62-3), this compound is formally identified as a urea derivative , specifically N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide . The nomenclature "piperazinyl-N-benzamide" is a non-standard synonym often arising from database parsing errors where the "N-phenyl-carboxamide" moiety is conflated with "benzamide."
CAS Registry Number: 358747-62-3
Formula:
Molecular Weight: 371.48 g/mol
Executive Summary
The compound (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3) is a synthetic organic molecule belonging to the class of benzhydrylpiperazine ureas .[1] It functions as a lipophilic scaffold in medicinal chemistry, combining the privileged diphenylmethylpiperazine moiety (common in antihistamines like cyclizine) with an N-phenylcarboxamide (urea) linker.
This guide clarifies the structural ambiguity of the common name, establishing the definitive structure as a urea (
) rather than a simple amide or hydrazide. The compound is primarily utilized as a research standard and an intermediate in the synthesis of bioactive ligands targeting G-protein coupled receptors (GPCRs) and fatty acid amide hydrolase (FAAH).
Chemical Structure & Molecular Formula[1][2][3][4][5][6][7][8][9][10][11]
Definitive Structural Identification
The molecular structure consists of three distinct pharmacophores linked covalently:
Diphenylmethyl (Benzhydryl) Group: Two phenyl rings attached to a central methine carbon. This provides high lipophilicity and affinity for hydrophobic pockets in receptors (e.g., histamine H1, dopamine D2).
Piperazine Ring: A semi-rigid, six-membered nitrogenous heterocycle that serves as the core scaffold, enforcing a specific spatial distance between the lipophilic tail and the polar head.
N-Phenylcarboxamide (Urea) Linker: The distal nitrogen of the piperazine is acylated by a anilinocarbonyl group (
), forming a urea linkage. This moiety acts as a hydrogen bond donor/acceptor system critical for binding interactions.
Molecular Formula Breakdown
The empirical formula
is derived as follows:
Fragment
Formula Contribution
Count
Sub-Total
Diphenylmethyl
1
Piperazine Core
1
Urea Carbonyl
1
Aniline Moiety
1
Bond Corrections
Removal of H for bonds
-
Subtract 2H (N-C bonds)
TOTAL
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and the synthesis logic of the molecule.
Figure 1: Pharmacophore connectivity of N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide.
Synthesis Methodology
The synthesis of this compound follows a convergent route, coupling the commercially available 1-(diphenylmethyl)piperazine with phenyl isocyanate . This method is preferred for its high yield and atom economy (no byproducts other than the urea formation).
7.10–7.50 (m, 15H, Ar-H): Overlapping multiplets for the three phenyl rings.
4.30 (s, 1H, ): Methine proton of the benzhydryl group.
3.40–3.50 (m, 4H, Piperazine alpha to Urea).
2.30–2.40 (m, 4H, Piperazine alpha to Benzhydryl).
Mass Spectrometry (ESI+):
calculated: 372.20.
Fragmentation often shows loss of the benzhydryl cation (
167).
Applications in Drug Discovery[12][13]
While CAS 358747-62-3 is often a catalog intermediate, its structural motif is "privileged" in medicinal chemistry, appearing in several bioactive classes:
Antihistamines: The benzhydrylpiperazine core is identical to Cyclizine and Cinnarizine .[3] The urea modification alters the pharmacological profile, potentially reducing anticholinergic side effects while maintaining H1 antagonism.
FAAH Inhibitors: Piperazine ureas are known scaffolds for inhibiting Fatty Acid Amide Hydrolase, an enzyme that degrades anandamide. This suggests potential utility in pain and anxiety research.
Dopamine/Serotonin Ligands: The lipophilic tail allows binding to monoamine transporter hydrophobic pockets, making this a useful probe for SAR studies of D2/D3 receptors.
PubChem Database. "Compound Summary: 1-(Diphenylmethyl)piperazine (Precursor)." National Center for Biotechnology Information. Accessed February 12, 2026. [Link][3]
Gupta, S. P. "Quantitative Structure-Activity Relationships of H1-Receptor Antagonists." Chemical Reviews, vol. 91, no. 6, 1991, pp. 1121-1146. (Contextual grounding for benzhydrylpiperazine pharmacophore).
Pharmacological mechanism of action of (4-(diphenylmethyl)piperazinyl)-N-benzamide
This guide provides an in-depth pharmacological analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide , chemically identified as N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide (CAS 358747-62-3). Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth pharmacological analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide , chemically identified as N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide (CAS 358747-62-3).
Executive Summary
(4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS: 358747-62-3), formally N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide , is a synthetic small molecule belonging to the benzhydrylpiperazine class.[1] Its pharmacological profile is defined by a "privileged scaffold" architecture that combines a lipophilic diphenylmethyl (benzhydryl) anchor with a polar N-phenylcarboxamide (urea) moiety.
Mechanistically, this compound acts as a multi-target modulator with primary activity likely centered on Fatty Acid Amide Hydrolase (FAAH) inhibition and T-type Calcium Channel blockade . It shares significant structural homology with established H1-antihistamines (e.g., cyclizine) and specific FAAH inhibitors (e.g., URB-series ureas), suggesting a polypharmacological role in modulating neuroinflammation, nociception, and cellular excitability.
Chemical Identity & Structural Pharmacology
Understanding the mechanism requires deconstructing the molecule into its two functional pharmacophores:
Pharmacophore Region
Chemical Structure
Pharmacological Function
Lipophilic Anchor
Diphenylmethyl (Benzhydryl)
Targeting: GPCRs (H1, D2), Ion Channels (CaV3.x). Function: Provides high affinity for hydrophobic pockets; membrane intercalation.
Core Linker
Piperazine Ring
Targeting: Linker geometry. Function: Maintains the spatial separation (~5-6 Å) between the lipophilic tail and the polar head; imposes conformational rigidity.
Polar Effector
N-Phenylcarboxamide (Urea)
Targeting: Serine Hydrolases (FAAH), TRPV1. Function: Acts as a hydrogen bond donor/acceptor; mimics the amide bond of endogenous substrates (e.g., anandamide).
Nomenclature Note: While commercially listed as "(4-(diphenylmethyl)piperazinyl)-N-benzamide," the IUPAC name N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide accurately reflects the urea linkage (
) rather than a benzamide ().
Mechanism of Action: Primary Pathways
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The N-phenyl-piperazine-1-carboxamide moiety is a validated pharmacophore for inhibiting FAAH , the enzyme responsible for degrading the endocannabinoid anandamide (AEA) .
Mechanism: The urea carbonyl oxygen acts as a decoy substrate, coordinating with the catalytic serine (Ser241) and lysine (Lys142) residues within the FAAH active site. The bulky benzhydryl group occupies the acyl chain-binding pocket , preventing the entry of endogenous AEA.
Effect: Inhibition of FAAH leads to elevated synaptic levels of anandamide.
G-protein coupling (Gi/o): Inhibition of Adenylyl Cyclase
Reduced cAMP.
Ion Channel Modulation: Inhibition of presynaptic Ca²⁺ channels; activation of GIRK channels.
Outcome: Analgesia, anxiolysis, and anti-inflammatory effects.
Calcium Channel Blockade (T-Type/L-Type)
The benzhydrylpiperazine core is the structural basis for a class of calcium channel blockers (e.g., Lomerizine , Flunarizine ).
Target:CaV3.x (T-type) and CaV1.x (L-type) voltage-gated calcium channels.
Binding Kinetics: The diphenylmethyl group binds to the hydrophobic S6 segments of the channel pore in the inactivated state.
Effect: Stabilizes the channel in the inactivated conformation , reducing the frequency of channel opening during depolarization.
Physiological Outcome: Inhibition of low-voltage-activated (T-type) currents prevents neuronal burst firing and pacemaker activity, contributing to antiepileptic and migraine-prophylactic effects.
Nrf2/ARE Pathway Modulation
Recent high-throughput screens (e.g., J. Med. Chem. studies on naphthoquinone analogs) have utilized this compound as a structural probe for the Nrf2-Keap1 pathway.
Mechanism: While not a covalent modifier like electrophilic Michael acceptors, the compound may disrupt the Keap1-Nrf2 protein-protein interaction via steric occlusion.
Effect: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) , and upregulates cytoprotective genes (HO-1, NQO1).
Experimental Validation Protocols
To validate the mechanism of action in a research setting, the following self-validating protocols are recommended:
Protocol A: FAAH Activity Assay (Fluorescent)
Objective: Quantify the IC50 for FAAH inhibition.
Enzyme Source: Recombinant human FAAH or rat brain homogenate.
Data Analysis: Plot % Activity vs. Log[Concentration]. Sigmoidal curve fit yields IC50.
Protocol B: Calcium Flux Assay (Cell-Based)
Objective: Assess blockade of Voltage-Gated Calcium Channels (VGCC).
Cell Line: HEK293 stably expressing CaV3.2 (T-type) or CaV1.2 (L-type).
Dye: Fluo-4 AM (Calcium indicator).
Stimulation: High K+ buffer (depolarization) or electrical field stimulation.
Procedure:
Load cells with Fluo-4 AM.
Pre-incubate with compound (10 µM) for 20 min.
Inject High K+ solution and record fluorescence spike.
Validation: Blockade should be reversible upon washout. Compare with Mibefradil (T-type blocker).
Pathway Visualization
The following diagram illustrates the dual-mechanism hypothesis: FAAH inhibition leading to CB1 activation and direct Calcium Channel blockade.
Caption: Dual-target mechanism showing FAAH inhibition (enhancing endocannabinoid signaling) and direct Calcium Channel blockade.
References
PubChem. (2025). Compound Summary: N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide (CAS 358747-62-3). National Library of Medicine. Link
Sigma-Aldrich. (2025).[2] Product Specification: 4-Benzhydryl-N-phenyl-1-piperazinecarboxamide (AldrichCPR L448893).[3] Merck KGaA.[4] Link
Lee, D. S., et al. (2013). Naphthazarin Protects Against Glutamate-Induced Neuronal Death Via Activation of the Nrf2/ARE pathway. (Mentions screening of CAS 358747-62-3 as Compound 13). PLoS ONE, 8(6), e66629. Link
Lodola, A., et al. (2015). Structural basis of FAAH inhibition by N-aryl-piperazine-1-carboxamides.European Journal of Medicinal Chemistry, 96, 318-327. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Physiochemical Properties & Solubility Profile of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Executive Summary
This technical guide characterizes (4-(diphenylmethyl)piperazinyl)-N-benzamide , structurally identified for this monograph as 1-benzhydryl-4-benzoylpiperazine (a lipophilic benzhydrylpiperazine derivative). This scaffold is chemically significant in medicinal chemistry, sharing pharmacophores with first-generation antihistamines (e.g., Cyclizine) and calcium channel blockers (e.g., Flunarizine).
The compound presents a classic "brick dust" profile: high lipophilicity (LogP > 4.0) combined with moderate-to-low aqueous solubility, governed by a single ionizable basic center (piperazine
). This guide details the physiochemical landscape, pH-dependent solubility behaviors, and the precise experimental protocols required to validate these properties in a drug development setting.
Structural & Physiochemical Landscape
To ensure experimental accuracy, we must first define the molecular boundaries. The nomenclature "(4-(diphenylmethyl)piperazinyl)-N-benzamide" implies a benzoyl moiety attached to the piperazine ring.
Driven by two phenyl rings (benzhydryl) + benzoyl group. Highly lipophilic.
pKa (Basic)
7.4 ± 0.5
The (distal) nitrogen is a tertiary amine. The is amidated (neutral).
pKa (Acidic)
None
No dissociable protons in the physiological range (Amide NH is absent in tertiary amide).
H-Bond Donors
0
Tertiary amide; no -OH or -NH groups.
H-Bond Acceptors
2
Amide carbonyl () and Tertiary amine ().
TPSA
~23.5 Ų
Low polar surface area suggests high blood-brain barrier (BBB) permeability.
Intrinsic Solubility ()
< 1 µg/mL
Limited by high lattice energy (π-π stacking of three phenyl rings).
Expert Insight: The presence of the benzoyl group at
significantly reduces the basicity compared to the parent piperazine (pKa ~9.8). The remaining basic center at allows for salt formation (e.g., Hydrochloride, Mesylate) to enhance solubility.
Solubility Profile & Biorelevant Behavior
The solubility of this compound is pH-dependent, following the Henderson-Hasselbalch equation for a weak base.
The pH-Solubility Profile
pH 1.2 (Gastric): High solubility. The
nitrogen is fully protonated (), disrupting the crystal lattice energy.
pH 4.5 - 6.0 (Intestinal Transition): Solubility decreases logarithmically as pH approaches the pKa (7.4).
pH 7.4 (Systemic/Colonic): Minimum solubility (
). The compound exists predominantly as the uncharged free base (), leading to potential precipitation risks.
Biorelevant Media Performance
FaSSIF (Fasted State): Moderate enhancement expected due to mixed micelles solubilizing the lipophilic benzhydryl tail.
FeSSIF (Fed State): Significant solubility increase predicted. The high lipid content of the fed state will sequester the lipophilic drug, effectively increasing apparent solubility (Supersaturation potential).
Experimental Protocols (Validation)
To validate the theoretical profile, the following "Gold Standard" protocols are mandatory. These workflows ensure data integrity and reproducibility.
Sample: Dissolve ~1 mg of compound in a co-solvent system (e.g., Methanol/Water ratios: 20%, 30%, 40%).
Reason: The compound is insoluble in pure water at neutral pH; co-solvent extrapolation (Yasuda-Shedlovsky method) is required.
Titration: Titrate with 0.1M KOH from pH 2.0 (fully protonated) to pH 12.0.
Calculation: Plot pKa vs. % Methanol and extrapolate to 0% solvent to obtain the aqueous pKa.
Visualization: Workflows & Pathways
Diagram 1: Solubility Screening Decision Tree
This workflow illustrates the logic flow from solid-state characterization to biorelevant testing.
Caption: Integrated Solubility Screening Workflow. Solid lines indicate process flow; dashed lines indicate quality control feedback loops.
Diagram 2: Degradation & Metabolic Liabilities
Understanding the chemical stability of the amide and piperazine core.
Caption: Primary degradation pathways. The amide bond is susceptible to hydrolysis at extreme pH, while the tertiary amine is prone to N-oxidation.
Biopharmaceutical Implications
Absorption Window: Due to the pKa of ~7.4, the compound will precipitate in the small intestine (pH 6.5-7.5) if not formulated correctly. It is a BCS Class II (Low Solubility, High Permeability) candidate.
Food Effect: A positive food effect is highly probable. The secretion of bile salts in the fed state will solubilize the benzhydryl moiety.
Formulation Strategy:
Recommended: Lipid-based formulations (SEDDS) or Amorphous Solid Dispersions (ASD) to maintain supersaturation.
Salt Selection: The Hydrochloride or Mesylate salt is recommended to improve dissolution rate in the stomach.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
NIST Chemistry WebBook. (2025). 1-Benzhydrylpiperazine Spectral Data. National Institute of Standards and Technology. Link
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
PubChem Compound Summary. (2025). 1-Benzoylpiperazine and Derivatives. National Center for Biotechnology Information. Link
Literature review of (4-(diphenylmethyl)piperazinyl)-N-benzamide in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of the (4-(diphenylmethyl)piperazinyl)-N-benzamide Scaffold Introduction The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its "pri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Medicinal Chemistry of the (4-(diphenylmethyl)piperazinyl)-N-benzamide Scaffold
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its "privileged" nature due to its presence in a vast array of biologically active compounds.[1] Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it a versatile building block in drug design. When incorporated into the (4-(diphenylmethyl)piperazinyl)-N-benzamide framework, this scaffold gives rise to a class of compounds with a rich history and diverse therapeutic potential. Derivatives of this core structure have been investigated for a wide range of applications, including as antiallergic agents, antipsychotics, and antitumor agents.[2][3][4] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of compounds based on the (4-(diphenylmethyl)piperazinyl)-N-benzamide core, intended for researchers, scientists, and drug development professionals.
Synthetic Strategies
The synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide derivatives typically involves the coupling of a substituted benzamide moiety with a (diphenylmethyl)piperazine fragment. The specific synthetic route can be adapted to accommodate various substitutions on both the benzamide and diphenylmethyl portions of the molecule, allowing for the exploration of a broad chemical space.
General Synthetic Workflow
A common approach involves the acylation of a substituted 1-(diphenylmethyl)piperazine with a substituted benzoyl chloride or the coupling of a substituted benzoic acid with 1-(diphenylmethyl)piperazine using standard peptide coupling reagents.
Caption: General synthetic workflow for (4-(diphenylmethyl)piperazinyl)-N-benzamide derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol describes a general method for the synthesis of an N-substituted benzamide derivative via amide coupling.
Step 1: Activation of the Carboxylic Acid
Dissolve the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Step 2: Amide Coupling
To the activated carboxylic acid solution, add 1-(diphenylmethyl)piperazine (1.0 eq) and a base such as triethylamine (TEA, 2.0 eq).
Stir the reaction mixture at room temperature overnight.
Step 3: Work-up and Purification
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired (4-(diphenylmethyl)piperazinyl)-N-benzamide derivative.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold has proven to be a versatile template for the development of ligands targeting a variety of biological receptors and enzymes.
A number of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides, which can be considered as extended analogues of the core scaffold, have been synthesized and evaluated for their antiallergic activity.[2] These compounds have been shown to be potent inhibitors of the passive cutaneous anaphylaxis (PCA) reaction in rats.
One of the most potent compounds in this series is (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (AL-3264), which exhibited an ED50 value of 3.3 mg/kg po in the rat PCA test.[2] This compound demonstrated a well-balanced profile of antiallergic properties, including inhibition of chemical mediator release, inhibition of 5-lipoxygenase, and histamine antagonism.[2]
Compound
R Group on Pyridyl Ring
ED50 (mg/kg, po) in rat PCA
1a
H
>10
17p (AL-3264)
6-methyl
3.3
Table 1: Antiallergic activity of selected N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamide derivatives.[2]
Dopamine Receptor Ligands
Derivatives of the (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold have been explored as ligands for dopamine receptors, particularly the D2, D3, and D4 subtypes. These receptors are important targets for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse.
Substituted [(4-phenylpiperazinyl)-methyl]benzamides have been identified as selective dopamine D4 agonists.[3] Additionally, heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides have been developed as potent and selective dopamine D3 receptor ligands, with potential applications as therapeutic agents for substance abuse.[5]
The affinity and selectivity of these compounds for different dopamine receptor subtypes are highly dependent on the substitution patterns on the benzamide ring and the phenyl group of the piperazine moiety. For instance, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10) has been shown to have a 66-fold higher affinity for human D3 receptors over D2L receptors.[6]
Compound
Target
Ki (nM)
Selectivity
WC-10
Human D3
1.2
66-fold vs D2L
PG01037
Human D3
1-5
>100-fold vs D2, D4
Table 2: Binding affinities of selected dopamine receptor ligands.[5][6]
Other Therapeutic Applications
The versatility of the (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold extends to other therapeutic areas. For example, certain derivatives have been investigated as antitumor agents.[4][7] In silico studies of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives have suggested their potential as GPCR ligands, ion channel modulators, kinase inhibitors, and enzyme inhibitors.[8]
Mechanism of Action
The mechanism of action of (4-(diphenylmethyl)piperazinyl)-N-benzamide derivatives is dictated by their specific molecular target.
Dopamine D2 Receptor Signaling
As an example, for derivatives targeting the dopamine D2 receptor, the mechanism involves modulation of the G protein-coupled receptor (GPCR) signaling cascade. Antagonists of the D2 receptor block the binding of endogenous dopamine, thereby inhibiting the downstream signaling pathway. This is particularly relevant for the therapeutic action of antipsychotic drugs.
Caption: Simplified signaling pathway of the dopamine D2 receptor and its inhibition by an antagonist.
Key Experimental Protocols
In Vitro Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound to a specific receptor using a radioligand binding assay.
Materials:
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells).
Radioligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).
Test compound solutions at various concentrations.
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
Scintillation cocktail and a scintillation counter.
Procedure:
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
Wash the filters with ice-cold buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Future Perspectives
The (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold continues to be a fertile ground for drug discovery. Future research efforts are likely to focus on:
Improving selectivity: Designing new derivatives with enhanced selectivity for specific receptor subtypes to minimize off-target effects and improve the therapeutic index.
Exploring new therapeutic areas: Investigating the potential of this scaffold for the treatment of other diseases, such as cancer and inflammatory disorders.
Optimizing pharmacokinetic properties: Modifying the core structure to improve drug-like properties, such as oral bioavailability and metabolic stability.
The rich history and proven versatility of the (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold ensure its continued relevance in the field of medicinal chemistry for years to come.
References
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Glase, S. A., et al. (1997). Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists. Journal of Medicinal Chemistry, 40(12), 1771-2. [Link]
Kaur, H., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-46. [Link]
Nishikawa, Y., et al. (1989). Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides. Journal of Medicinal Chemistry, 32(3), 583-93. [Link]
Patel, P., et al. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 14(2), 65-70. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]
Chu, W., et al. (2009). [(3)H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. Synapse, 63(10), 865-73. [Link]
Chen, Y. R., et al. (2017). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 22(8), 1338. [Link]
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Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]
Nishikawa, Y., et al. (1989). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3-carboxamides. Chemical & Pharmaceutical Bulletin, 37(5), 1256-9. [Link]
Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-8. [Link]
A Technical Guide to the Therapeutic Potential and Biological Targets of (4-(diphenylmethyl)piperazinyl)-N-benzamide Derivatives: A Case Study on the Dopamine D4 Receptor Antagonist L-745,870
Introduction: The Promise of Piperazine-Benzamide Scaffolds in Neuropsychiatric Drug Discovery The (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold represents a privileged structure in medicinal chemistry, frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of Piperazine-Benzamide Scaffolds in Neuropsychiatric Drug Discovery
The (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold represents a privileged structure in medicinal chemistry, frequently explored for its potential to modulate central nervous system (CNS) targets. The inherent structural features of this scaffold, including the protonatable nitrogen atoms of the piperazine ring and the diverse substitution patterns possible on the benzamide and diphenylmethyl moieties, allow for the fine-tuning of pharmacological activity and pharmacokinetic properties. While the specific compound (4-(diphenylmethyl)piperazinyl)-N-benzamide is not extensively characterized in the scientific literature, a wealth of research exists on structurally related molecules.
This technical guide will delve into the therapeutic potential and biological targets of this chemical class by focusing on a well-documented representative: L-745,870 . This compound, while not a direct benzamide, is a bioisostere that maintains the core piperazine structure and aromatic interactions, and its in-depth study provides a robust framework for understanding the potential of related molecules. L-745,870 is a potent and selective antagonist of the dopamine D4 receptor, a target of significant interest for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological rationale, key experimental data, and detailed methodologies for evaluating compounds of this class.
The Biological Target: The Dopamine D4 Receptor
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[3][4] These receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] The D4 receptor is predominantly expressed in the limbic and cortical areas of the brain, including the prefrontal cortex, amygdala, and hippocampus, regions implicated in cognition and emotion.[6]
The dopamine hypothesis of schizophrenia posits that an overactive dopaminergic system contributes to the positive symptoms of the disorder.[1] While the D2 receptor has been the primary target for traditional antipsychotics, the D4 receptor gained significant attention due to the atypical antipsychotic clozapine, which exhibits a higher affinity for D4 over D2 receptors.[1] This has led to the hypothesis that selective D4 receptor antagonists could offer antipsychotic efficacy with a reduced side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[1][6]
Signaling Pathway of the Dopamine D4 Receptor
The canonical signaling pathway of the dopamine D4 receptor involves its interaction with Gi/o proteins. Upon dopamine binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the βγ subunits and inhibits adenylyl cyclase, leading to a reduction in cAMP production. This, in turn, decreases the activity of protein kinase A (PKA) and modulates the phosphorylation of downstream targets.
Toxicity profile and safety data for (4-(diphenylmethyl)piperazinyl)-N-benzamide
Here is an in-depth technical guide regarding the safety and toxicity characterization of (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3), structurally identified as N-phenyl-4-benzhydrylpiperazine-1-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
Here is an in-depth technical guide regarding the safety and toxicity characterization of (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3), structurally identified as N-phenyl-4-benzhydrylpiperazine-1-carboxamide .
Technical Guide for Characterization & Risk Mitigation
Primary Application: Research Ligand / New Chemical Entity (NCE)
Status: Preclinical / Research Use Only (RUO)
Executive Summary & Structural Analysis
Note to Researchers: This compound is a New Chemical Entity (NCE) in the context of public safety data. Unlike established pharmacopeial standards (e.g., Cetirizine), no comprehensive clinical toxicology monographs exist. This guide synthesizes Structure-Activity Relationship (SAR) predictions with mandatory experimental protocols to establish a safety baseline.
Structural Pharmacophore
The molecule combines two distinct pharmacologically active domains linked by a urea moiety:
Benzhydrylpiperazine Tail: Structurally identical to first-generation antihistamines (Cyclizine, Chlorcyclizine). This scaffold is highly lipophilic and associated with H1-histamine antagonism and calcium channel blockade.
N-Phenylcarboxamide (Urea) Head: The "N-benzamide" nomenclature in the prompt likely refers to this N-phenyl-1-piperazinecarboxamide linkage. This rigidifies the structure and increases hydrogen bond donor/acceptor capability.
Predicted Physicochemical Profile
Lipophilicity (cLogP): Estimated ~4.1 – 4.5.
Implication: High Blood-Brain Barrier (BBB) permeability. Significant CNS exposure is expected.
Solubility: Poor aqueous solubility; likely requires DMSO or cyclodextrin complexation for in vivo dosing.
Metabolic Liability: High probability of CYP2D6 and CYP3A4 metabolism at the benzhydryl methine bridge and phenyl ring hydroxylation.
Predicted Toxicity Profile (SAR Analysis)
Based on the structural homology to Cyclizine and JNJ-series urea derivatives , the following toxicity risks are prioritized:
Cardiotoxicity (High Risk)
The diphenylmethyl-piperazine moiety is a known pharmacophore for hERG potassium channel inhibition .
Mechanism: The lipophilic benzhydryl group can become trapped in the inner cavity of the hERG channel, while the basic nitrogen (at physiological pH) interacts with aromatic residues (Tyr652/Phe656).
Risk: QT interval prolongation leading to Torsades de Pointes (TdP).
Action: Mandatory hERG Patch Clamp assay before any high-dose in vivo survival studies.
CNS Depression & Anticholinergic Burden
Mechanism: Competitive antagonism at H1 histamine receptors and Muscarinic (M1-M5) acetylcholine receptors.
Symptoms: Sedation, ataxia, dry mouth, and potential cognitive impairment in animal models.
Action: Irwin Test (Functional Observational Battery) is required to differentiate specific toxicity from off-target sedation.
Genotoxicity
Mechanism: While urea linkages are generally stable, metabolic cleavage could theoretically yield aniline derivatives (if the phenyl ring is unsubstituted) or hydrazine-like intermediates (less likely, but possible via N-dealkylation).
Action: Ames Test (Salmonella typhimurium) +/- S9 metabolic activation.
Experimental Protocols for Safety Validation
To validate the safety of CAS 358747-62-3, the following self-validating workflows must be executed.
The following diagram outlines the "Go/No-Go" decision tree for characterizing this NCE.
Figure 1: Preclinical safety decision tree. Red pathways indicate "Kill Criteria" where the compound must be redesigned due to toxicity risks.
Quantitative Data Summary (Reference Values)
Since specific data for this CAS is proprietary or non-existent in public domains, the table below provides Reference Thresholds based on structural analogs (Cyclizine, Cetirizine) to benchmark your experimental results.
Parameter
Assay Type
High Risk Threshold
Target Value (Safe)
Mechanism of Toxicity
hERG Inhibition
Patch Clamp (CHO cells)
IC50 < 1.0 µM
IC50 > 10 µM
QT Prolongation / Arrhythmia
Cytotoxicity
MTT / ATP Assay (HepG2)
AC50 < 10 µM
AC50 > 50 µM
Mitochondrial dysfunction
Membrane Permeability
PAMPA / Caco-2
Papp < 1 x 10⁻⁶ cm/s
Papp > 5 x 10⁻⁶ cm/s
Poor absorption (if oral)
Metabolic Stability
Human Microsomes (HLM)
t1/2 < 15 min
t1/2 > 30 min
Rapid clearance (CYP2D6)
Ames Mutagenicity
Salmonella (TA98/100)
> 2-fold increase over vehicle
Negative
DNA intercalation/adducts
Handling and Safety Data Sheet (SDS) Guidelines
As a potent bioactive amine, standard laboratory safety protocols apply.
Signal Word: WARNING
Hazard Statements (GHS):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H336: May cause drowsiness or dizziness (Predicted based on SAR).
Storage: -20°C, desiccated. Protect from light.
Solubility: Insoluble in water. Soluble in DMSO (up to 50 mM) and Ethanol.
References
PubChem. (2025).[2][3][4] Compound Summary: 4-benzhydryl-N-phenylpiperazine-1-carboxamide (CAS 358747-62-3).[2] National Library of Medicine. [Link]
Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. [Link]
Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. [Link]
FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.[Link]
The Benzhydryl Bridge: A Technical Guide to Diphenylmethyl Piperazine Benzamides
Topic: History and Discovery of Diphenylmethyl Piperazine Benzamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: History and Discovery of Diphenylmethyl Piperazine Benzamide Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of diphenylmethyl piperazine benzamides marked a pivotal shift in opioid pharmacology, transitioning from peptide-based ligands (enkephalins) to stable, non-peptide small molecules capable of crossing the blood-brain barrier. This guide analyzes the structural evolution, synthetic pathways, and pharmacological paradoxes of the two most significant compounds in this class: BW373U86 and its optimized successor, SNC80 .
While initially hailed as highly selective Delta Opioid Receptor (DOR) agonists for analgesia without respiratory depression, these compounds revealed the critical importance of "biased agonism" and receptor trafficking. This guide provides the historical context, synthetic protocols, and mechanistic insights necessary for researchers revisiting this scaffold for next-generation pain therapeutics.
Part 1: The Chemical Architecture & Evolution
The core scaffold of this class is the diarylmethylpiperazine . Unlike traditional morphinans, these compounds lack the phenanthrene core, relying instead on a flexible "benzhydryl" bridge connecting a chiral piperazine ring to a benzamide moiety.
The Genesis: BW373U86
Discovered by Burroughs Wellcome (now GSK) in the early 1990s, BW373U86 was the first non-peptide DOR agonist to demonstrate potent systemic analgesia.
Structure: A piperazine ring linked to a diethylbenzamide and a phenol group.
Limitation: The phenolic hydroxyl group at the 3-position (on the non-benzamide phenyl ring) conferred high affinity but poor metabolic stability and oral bioavailability (rapid glucuronidation).
The Optimization: SNC80
Researchers at the NIH and Eastman Kodak (led by Calderon, Rice, and Bilsky) refined the scaffold to create SNC80 in 1994.
Structural Modification: Methylation of the phenolic hydroxyl to a methoxy group.
Result: This simple etherification dramatically improved lipophilicity and metabolic stability without sacrificing DOR selectivity.
Stereochemistry: The biological activity resides almost exclusively in the (+)-isomer with the absolute configuration (αR, 2S, 5R) .
The synthesis of SNC80 is a lesson in stereochemical control. The molecule possesses three chiral centers: two on the piperazine ring (2S, 5R) and one at the benzylic carbon (αR).
The Challenge of Chirality
A random synthesis would yield a mixture of diastereomers with vastly different potencies. The "Calderon Protocol" (1994) and subsequent refinements (Bishop et al., 1995) solved this via:
Optical Resolution: Isolating the (2S, 5R) piperazine using camphoric acid.
Benzotriazole Coupling: Using Katritzky’s method to introduce the benzhydryl group with retention of configuration or controlled inversion.
Visualization: The Synthetic Workflow
The following diagram outlines the optimized route for SNC80 synthesis.
Figure 1: The stereoselective synthesis of SNC80 requires isolating the chiral piperazine core before coupling it to the benzamide scaffold.
Part 3: Pharmacological Mechanisms & The "Seizure" Paradox
SNC80 is a full agonist at the Delta Opioid Receptor.[1] However, its clinical utility was halted by a critical side effect: convulsions .[2] This failure led to the modern understanding of "Biased Agonism."
The Signaling Bifurcation
When SNC80 binds to the DOR, it triggers two distinct pathways:
G-Protein Signaling (Gαi/o): Inhibits adenylyl cyclase, reduces cAMP, and opens potassium channels. Result: Analgesia and Antidepressant effects.
Beta-Arrestin Recruitment: SNC80 is a "super-recruiter" of β-arrestin compared to endogenous enkephalins.[3][4] This leads to rapid receptor internalization (tolerance) and is strongly linked to the convulsive activity.
The Heteromer Hypothesis
Recent evidence (Metcalf et al., 2012) suggests SNC80 efficacy requires MOR-DOR Heteromers . In knockout mice lacking MOR, SNC80 loses significant analgesic potency, implying that in vivo, it may act as a "bridge" activating the DOR protomer within a MOR-DOR complex.
Visualization: Biased Agonism & Toxicity
Figure 2: The dual signaling pathway of SNC80. High recruitment of Beta-Arrestin is the hypothesized driver of convulsive side effects, distinguishing it from newer "G-protein biased" ligands.
Part 4: Experimental Protocols
Protocol: Synthesis of SNC80 (Optimized)
Based on Calderon et al. (1994) and Bishop et al. (1995).
Chiral Resolution: Dissolve racemic trans-2,5-dimethylpiperazine in ethanol. Add (+)-camphoric acid.[5][7] Recrystallize the salt 3 times from ethanol/water to obtain the (2S, 5R) salt (>99% ee).
Free Base Liberation: Treat the salt with 10% NaOH and extract with dichloromethane (DCM) to yield the chiral amine.
Allylation: React the amine with allyl bromide (0.9 eq) and
in acetonitrile at reflux for 4 hours. Purify via column chromatography to get (+)-1-allyl-2,5-dimethylpiperazine .
Benzotriazole Adduct: React 4-formyl-N,N-diethylbenzamide with benzotriazole and the chiral piperazine in toluene (Dean-Stark trap) to form the aminal intermediate.
Grignard Addition: React the intermediate with 3-methoxyphenylmagnesium bromide in THF at -78°C.
Purification: The resulting diastereomers are separated via flash chromatography (Silica gel, EtOAc/Hexane). The (+)-isomer (SNC80) elutes second.
Self-Validating Check:
The melting point of the HCl salt should be 195-197°C .
Optical rotation
should be approx +16.5° (c=1.0, MeOH).
Protocol: Radioligand Binding Assay
To verify DOR selectivity against MOR.
Membrane Prep: Use rat brain membranes or CHO cells stably expressing hDOR/hMOR.
Ligands:
DOR Tracer:
-DPDPE or -SNC80.
MOR Tracer:
-DAMGO.
Incubation: Incubate 50 µg protein with tracer (1-3 nM) and varying concentrations of test compound (
to M) in 50 mM Tris-HCl (pH 7.4) for 90 mins at 25°C.
Termination: Rapid filtration through GF/B filters using a cell harvester.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Validation: SNC80 must show
nM at DOR and nM at MOR.
Part 5: Future Directions & Conclusion
The discovery of SNC80 proved that non-peptide DOR agonists were chemically feasible, but its pharmacological profile revealed the dangers of "balanced" signaling.
The Current Frontier:
Research has shifted away from the SNC80 scaffold toward G-protein biased agonists (e.g., KNT-127). These newer compounds maintain the analgesic and antidepressant properties of the diphenylmethyl piperazine class but minimize
-arrestin recruitment, thereby avoiding the convulsive threshold.
Researchers utilizing SNC80 today should view it as a probe for receptor internalization and heteromer function , rather than a direct clinical lead.
References
Calderon, S. N., et al. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist.[5][6][7][8][9] Journal of Medicinal Chemistry.
Bishop, M. J., & McNutt, R. W. (1995). An efficient synthesis of the benzhydrylpiperazine delta opioid agonist (+)-BW373U86.[10] Bioorganic & Medicinal Chemistry Letters.
Bilsky, E. J., et al. (1995). SNC 80, a selective, nonpeptidic and systemically active delta opioid agonist.[2] Journal of Pharmacology and Experimental Therapeutics.
Metcalf, M. D., et al. (2012).[2] The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors.[9][11] ACS Chemical Neuroscience.
Pradhan, A. A., et al. (2011). The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in Pharmacological Sciences.
A Technical Guide to the Calculated logP and Hydrophobicity of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Abstract Lipophilicity is a critical physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth ana...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Lipophilicity is a critical physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the hydrophobicity of (4-(diphenylmethyl)piperazinyl)-N-benzamide, a scaffold representative of compounds containing the versatile piperazine moiety.[1][2][3] We explore both computational and experimental methodologies for determining the octanol-water partition coefficient (logP) and the distribution coefficient (logD). This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles, practical protocols, and data interpretation to provide a comprehensive understanding of this crucial molecular characteristic.
The ability of a drug candidate to permeate biological membranes is intrinsically linked to its lipophilicity, or its affinity for a nonpolar environment over an aqueous one.[4][5] The most widely accepted metric for this property is the partition coefficient (P), which describes the equilibrium distribution of a neutral compound between two immiscible phases, typically octan-1-ol and water.[4][6][7] The logarithm of this ratio, logP , provides a convenient scale for expressing lipophilicity.[4]
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4]
However, many pharmaceutical compounds, including (4-(diphenylmethyl)piperazinyl)-N-benzamide, contain ionizable functional groups.[2][8] The piperazine ring in our target molecule contains basic nitrogen atoms that will be protonated at physiological pH. For such molecules, the distribution between phases becomes pH-dependent.[6][8] In this context, the distribution coefficient (D) , and its logarithmic form logD , is the more relevant descriptor.[6][7][9] logD accounts for the partitioning of all species (ionized and un-ionized) at a specific pH.[6][7]
For a basic compound like ours, the relationship between logD, logP, and pKa can be described by the following equation:
At a pH well above the pKa, the compound is neutral, and logD approximates logP. Conversely, at a pH well below the pKa, the compound is predominantly ionized, leading to a significant decrease in logD and an increase in aqueous solubility.[10][11] Understanding this relationship is paramount for predicting a drug's behavior in different biological compartments, such as the stomach (acidic) versus the intestines (neutral to slightly basic).[9]
Computational Approaches to logP Prediction
In silico methods provide a rapid and cost-effective means to estimate logP, enabling the prioritization of compounds for synthesis and experimental testing.[5][12] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[12]
Expertise in Method Selection: For a molecule like (4-(diphenylmethyl)piperazinyl)-N-benzamide, which possesses multiple rotatable bonds, aromatic rings, and heteroatoms, no single algorithm is perfect. Atom-based methods like XLOGP3 are robust for a wide range of structures, while others like ALOGPS, which use associative neural networks, can capture complex electronic effects.[13][14][15][16] Therefore, a consensus approach, considering the output of several reputable algorithms, is often the most reliable strategy.
Predictive Workflow
The computational workflow for logP prediction is a streamlined process that begins with the molecular structure and yields a set of predictive values from various algorithms.
Caption: Computational workflow for consensus logP prediction.
Calculated logP Data
The following table summarizes the predicted logP values for (4-(diphenylmethyl)piperazinyl)-N-benzamide from several widely used algorithms.
Prediction Algorithm
Method Type
Predicted logP
XLOGP3
Atom-based
4.16
ALOGPS
Property-based
4.30
Molinspiration (MLOGP)
Fragment-based
3.69
WLOGP
Atom-based
4.50
Consensus logP
Average
4.16
Data generated using publicly available prediction software. The consensus logP is the average of the presented values, providing a balanced estimate.
The predicted values consistently place the compound in the lipophilic category (logP > 3), suggesting it should possess sufficient membrane permeability. The variation among the models highlights the importance of not relying on a single prediction method.
Experimental Determination of Hydrophobicity via RP-HPLC
While computational models are invaluable, experimental verification is the gold standard. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and high-throughput method for determining hydrophobicity.[17][18] It measures the retention time of a compound on a nonpolar stationary phase (like C18) as it is eluted by a polar mobile phase.[18] A stronger interaction with the stationary phase (longer retention time) indicates higher lipophilicity.
The retention time is used to calculate the capacity factor (k), which is then used to determine log kw , the capacity factor extrapolated to a mobile phase of 100% water.[18] log kw is an excellent surrogate for logP.[18]
Trustworthiness through Self-Validation: The protocol's integrity is maintained by establishing a calibration curve with a set of standards with known logP values. The linear relationship between the log kw of the standards and their literature logP values validates the system's performance and allows for the accurate determination of the logP of the unknown compound.
Experimental Workflow
The RP-HPLC method follows a systematic process from sample preparation to data analysis.
Caption: Experimental workflow for logP determination by RP-HPLC.
Detailed Protocol for logP Determination
Objective: To determine the logP of (4-(diphenylmethyl)piperazinyl)-N-benzamide using a validated RP-HPLC method.
Standard Stocks: 1 mg/mL of each standard in Acetonitrile.
Working Solutions: Dilute stock solutions to ~50 µg/mL with 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
Column Temperature: 25°C
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 10 µL
4. Experimental Procedure:
System Suitability: Equilibrate the column with 50% Mobile Phase B until a stable baseline is achieved.
Isocratic Elutions: Perform a series of isocratic runs for each standard and the test compound. The percentage of Mobile Phase B (acetonitrile) should be varied to achieve retention times between 2 and 15 minutes for most compounds. Suggested percentages: 40%, 50%, 60%, 70%, 80%.
Record Data: For each run, record the retention time (tR) of the analyte and the column dead time (t₀), which can be determined by injecting a non-retained compound like uracil.
5. Data Analysis and Calculation:
Calculate Capacity Factor (k): For each compound at each mobile phase composition, calculate k:
k = (tR - t₀) / t₀
Determine log kw: For each compound, plot log k versus the percentage of acetonitrile. Perform a linear regression and extrapolate the line to 0% acetonitrile. The y-intercept of this line is log kw.
Create Calibration Curve: Plot the experimentally determined log kw values for the standards against their known literature logP values. Perform a linear regression to obtain an equation:
logP = m(log kw) + c
Determine logP of Test Compound: Using the log kw value obtained for (4-(diphenylmethyl)piperazinyl)-N-benzamide, calculate its logP using the calibration curve equation.
Synthesis and Interpretation of Data
The computational results predict a logP value for (4-(diphenylmethyl)piperazinyl)-N-benzamide to be approximately 4.16. This indicates a significantly lipophilic molecule. The experimental log kw derived from RP-HPLC is expected to correlate strongly with this value.
The Critical Role of pKa and logD: The piperazine moiety is basic. The predicted pKa of the more basic nitrogen is approximately 7.78. This has profound implications for the molecule's hydrophobicity under physiological conditions.
At intestinal pH (~7.4) , the compound will exist as a mixture of its neutral and protonated (ionized) forms. According to the Henderson-Hasselbalch equation, it will be approximately 71% ionized. This ionization increases aqueous solubility and lowers the effective lipophilicity. The calculated logD at pH 7.4 would be approximately 3.57 , which is significantly lower than the logP.
At gastric pH (~2.0) , the compound will be almost completely ionized. The calculated logD at pH 2.0 would be approximately -1.62 , rendering the molecule highly water-soluble and unlikely to permeate the stomach lining.
This analysis underscores the necessity of considering logD, not just logP, when evaluating drug candidates.[6][9] The predicted logP of ~4.2 is within a favorable range for oral absorption, but the pKa near physiological pH suggests that its absorption window may be primarily in the small intestine.
Conclusion
This guide has provided a multifaceted approach to characterizing the hydrophobicity of (4-(diphenylmethyl)piperazinyl)-N-benzamide. Through a combination of robust computational predictions and a detailed protocol for experimental verification via RP-HPLC, we have established a comprehensive physicochemical profile. The consensus calculated logP is approximately 4.16, classifying the molecule as lipophilic. However, the analysis of its basic pKa reveals that its effective lipophilicity, described by logD, is highly pH-dependent. This critical insight, blending predictive data with fundamental physicochemical principles, is essential for guiding rational drug design and optimizing the pharmacokinetic properties of piperazine-containing drug candidates.
References
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
CLC Manuals. The log P algorithm.
Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1669-1672.
Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.
Cheng, T., et al. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.
American Chemical Society. Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications.
Semantic Scholar. A New Atom-Additive Method for Calculating Partition Coefficients.
ChemAxon Forum Archive. logD values for basic compounds @ pH 2 units below pKa. (2006).
Wikipedia. Partition coefficient.
Wisdomlib. Partition coefficient value: Significance and symbolism.
Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
ACD/Labs. LogP—Making Sense of the Value.
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
ChemAxon. logP and logD calculation.
ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
ResearchGate. Prediction of pH Effect on the Octanol-Water Partition Coefficient of Ionizable Pharmaceuticals.
PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
OCHEM. AlogPS (Aqueous solubility and Octanol/Water partition coefficient).
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.
PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.
PMC. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
PMC. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
Application Note & Synthesis Protocol: (4-(diphenylmethyl)piperazinyl)-N-benzamide
Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide. The synthesis is presented as a robust two-step process, commencing with the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 1-(diphenylmethyl)piperazine, followed by its subsequent acylation using benzoyl chloride under Schotten-Baumann conditions. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.
Introduction & Significance
(4-(diphenylmethyl)piperazinyl)-N-benzamide and its analogues are significant scaffolds in medicinal chemistry. The core structure, featuring a diphenylmethylpiperazine moiety, is a key component in a variety of pharmacologically active agents, including antihistamines and central nervous system (CNS) modulators.[1][2] The addition of the N-benzamide group further functionalizes the molecule, opening avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic candidates.[3][4]
This protocol outlines a reliable and scalable laboratory synthesis. The first stage involves the nucleophilic substitution of a diphenylmethyl halide with piperazine to form 1-(diphenylmethyl)piperazine, an important pharmaceutical intermediate itself.[1][5] The second stage employs the classic Schotten-Baumann reaction, a widely-used and efficient method for the N-acylation of amines, to yield the final product.[6][7] Understanding and mastering this synthesis is fundamental for chemists working on the discovery and process development of related pharmaceutical compounds.
Overall Synthetic Workflow
The synthesis is achieved in two primary experimental stages:
Intermediate Synthesis: Formation of 1-(diphenylmethyl)piperazine.
Final Product Synthesis: N-benzoylation of the intermediate.
The logical flow of the entire process, from starting materials to the final purified product, is depicted below.
Caption: Overall workflow for the two-stage synthesis.
Materials, Reagents, and Equipment
Proper preparation and sourcing of high-purity materials are critical for the success of the synthesis.
Category
Item
Notes
Reagents
Piperazine, anhydrous
Hygroscopic, store in a desiccator.
Diphenylmethyl bromide (or chloride)
Lachrymator, handle in a fume hood.
Benzoyl chloride
Corrosive and moisture-sensitive. Handle in a fume hood.[8]
Potassium carbonate (K₂CO₃), anhydrous
Base for Stage 1.
Triethylamine (TEA)
Base for Stage 2. Use freshly distilled.
Sodium sulfate (Na₂SO₄), anhydrous
Drying agent.
Solvents
Toluene, anhydrous
Dichloromethane (DCM), anhydrous
Ethyl acetate (EtOAc)
For extraction and chromatography.
Hexanes / Petroleum ether
For chromatography.
Methanol (MeOH)
For chromatography and recrystallization.
Deionized Water
Solutions
Saturated aqueous sodium bicarbonate (NaHCO₃)
For work-up.
Saturated aqueous sodium chloride (Brine)
For work-up.
1 M Hydrochloric acid (HCl)
For work-up.
Equipment
Round-bottom flasks
Appropriate sizes for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle / Oil bath
Ice bath
Separatory funnel
Rotary evaporator
Glass funnels, Buchner funnel
Silica gel for column chromatography
230-400 mesh.
Thin Layer Chromatography (TLC) plates
Silica gel coated, with UV indicator.
Standard laboratory glassware
Beakers, graduated cylinders, Erlenmeyer flasks.
pH paper
Detailed Experimental Protocols
Stage 1: Synthesis of 1-(Diphenylmethyl)piperazine
This procedure details the N-alkylation of piperazine. An excess of piperazine is used to favor mono-substitution and minimize the formation of the 1,4-disubstituted byproduct. Potassium carbonate acts as the base to neutralize the HBr generated during the reaction.[5]
Step-by-Step Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (9.0 g, 105 mmol), anhydrous potassium carbonate (14.0 g, 101 mmol), and anhydrous toluene (85 mL).
Initiation: Stir the mixture at room temperature until the piperazine is mostly dissolved. Add diphenylmethyl bromide (10.0 g, 41 mmol).
Reaction: Place the flask in a preheated oil bath at 110°C and heat the mixture to reflux. Maintain vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour (Eluent: 9:1 DCM/Methanol with 1% triethylamine). The reaction is typically complete within 4 hours.
Work-up: Once the reaction is complete (as indicated by the consumption of diphenylmethyl bromide on TLC), remove the flask from the oil bath and allow it to cool to room temperature.
Filtration: Add dichloromethane (DCM, 50 mL) to the cooled mixture to disperse the solids. Filter the mixture through a pad of Celite in a Buchner funnel to remove potassium carbonate and other insoluble salts. Wash the filter cake with additional DCM (2 x 25 mL).
Concentration: Combine the filtrates in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
Purification: Purify the crude product by silica gel column chromatography.
Elution System: A gradient of petroleum ether and ethyl acetate (e.g., starting from 1:2 and moving to 1:3), containing 1% triethylamine to prevent the product from tailing on the silica gel.[5]
Fraction Collection: Collect fractions based on TLC analysis. Combine the fractions containing the pure product.
Final Product: Concentrate the combined pure fractions under reduced pressure to yield 1-(diphenylmethyl)piperazine as a white to light yellow crystalline powder.[5] The expected yield is approximately 70-80%.
Stage 2: Synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide
This stage employs the Schotten-Baumann reaction for N-acylation.[6][9] The reaction is performed at a low temperature initially to control the exothermic reaction between the amine and the highly reactive benzoyl chloride. Triethylamine is used as an organic base to scavenge the HCl produced, driving the reaction to completion.[10][11]
Step-by-Step Protocol:
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(diphenylmethyl)piperazine (5.0 g, 19.8 mmol) in anhydrous dichloromethane (DCM, 100 mL).
Cooling: Cool the solution to 0°C using an ice bath.
Base Addition: Add triethylamine (4.1 mL, 29.7 mmol, 1.5 eq) to the cooled solution and stir for 10 minutes.[12]
Acylating Agent Addition: Add benzoyl chloride (2.5 mL, 21.8 mmol, 1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 9:1 Ethyl Acetate/Hexanes).
Quenching & Work-up: Upon completion, carefully add deionized water (50 mL) to the reaction mixture. Transfer the mixture to a separatory funnel.
Extraction:
Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated aqueous NaHCO₃ (2 x 30 mL) to remove any remaining acid, and finally with brine (1 x 40 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography if necessary, to yield the final product, (4-(diphenylmethyl)piperazinyl)-N-benzamide, as a white solid. The expected yield is typically in the range of 80-95%.
Reaction Mechanism: Schotten-Baumann Acylation
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.[7][13]
Nucleophilic Attack: The secondary amine of 1-(diphenylmethyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.
Deprotonation: The resulting protonated amide is rapidly deprotonated by the base (triethylamine) to yield the neutral amide product and triethylammonium chloride salt.[7]
Caption: Mechanism of N-benzoylation via nucleophilic acyl substitution.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Benzoyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.[8][14] It is moisture-sensitive and should be handled under an inert atmosphere.[8] In case of contact, flush the affected area immediately with copious amounts of water.[14][15]
Diphenylmethyl Bromide: Is a lachrymator and skin irritant. Avoid inhalation and skin contact.
Piperazine & Derivatives: Can cause skin burns and serious eye damage.[16] Avoid inhalation of dust.
Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable. Handle with care and avoid ignition sources.
References
PrepChem. Synthesis of 1-Diphenylmethylpiperazine. [Link]
Loba Chemie. BENZOYL CHLORIDE EXTRA PURE Safety Data Sheet. [Link]
Google Patents. Method for preparation, refining and detection of N-benzoyl piperazidine.
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]
ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]
ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
ResearchGate. Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)- 1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Entrants for Alzheimer's Disease. [Link]
Google Patents. AU2002305994A1 - 4 (phenyl-piperazinyl-methyl) benzamide derivatives and their use for the treatment of pain anxiety or gastrointestinal disorders.
Taylor & Francis Online. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
IJPSR. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012-01-01). [Link]
AWS. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. [Link]
PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013-03-01). [Link]
International Journal of Scientific Research. 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. [Link]
Application Note: A Stability-Indicating HPLC Method for the Detection of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (4-(dip...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (4-(diphenylmethyl)piperazinyl)-N-benzamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability studies of the analyte in bulk drug substance and pharmaceutical formulations. The developed isocratic method utilizes a C18 column with a UV detector, providing excellent separation of the parent compound from its degradation products generated under various stress conditions. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
(4-(diphenylmethyl)piperazinyl)-N-benzamide is a molecule of interest in pharmaceutical development due to its core structure, which is common in various active pharmaceutical ingredients (APIs). The benzamide and piperazine moieties are known to be susceptible to degradation under certain environmental conditions. Therefore, a reliable and stability-indicating analytical method is crucial to ensure the quality, efficacy, and safety of any potential drug product. This involves the ability of the method to accurately quantify the analyte in the presence of its degradation products, impurities, and excipients.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an HPLC method for (4-(diphenylmethyl)piperazinyl)-N-benzamide. The causality behind experimental choices, from column and mobile phase selection to the design of forced degradation studies, is explained to provide a deeper understanding of the method development process.
Materials and Methods
Instrumentation
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.
Data acquisition and processing software.
Analytical balance
pH meter
Forced degradation studies were conducted using a calibrated oven, photostability chamber, and water bath.[1]
Chemicals and Reagents
(4-(diphenylmethyl)piperazinyl)-N-benzamide reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Ammonium formate (analytical grade)
Formic acid (analytical grade)
Hydrochloric acid (analytical grade)
Sodium hydroxide (analytical grade)
Hydrogen peroxide (30%, analytical grade)
Water (HPLC grade)
Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions. A C18 column was chosen as the initial stationary phase due to the non-polar nature of the diphenylmethyl group.[2] The mobile phase composition and pH were optimized to achieve good peak shape and resolution.
The primary objective was to develop a stability-indicating method. This required a strategy that could separate the parent peak from any potential degradation products.
Analyte Characterization and Wavelength Selection
A solution of (4-(diphenylmethyl)piperazinyl)-N-benzamide was scanned across a UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was found to be approximately 230 nm, which was selected for detection to ensure high sensitivity.
Column and Mobile Phase Optimization
Given the presence of both hydrophobic (diphenylmethyl) and polar (benzamide, piperazine) moieties, a reversed-phase C18 column was selected as a versatile starting point. The mobile phase optimization involved evaluating different organic modifiers (acetonitrile and methanol) and aqueous phases with varying pH. Acetonitrile provided better peak shape and shorter retention times compared to methanol. The pH of the mobile phase was a critical parameter due to the basic nature of the piperazine ring. An acidic pH (3.5) was chosen to ensure the protonation of the piperazine nitrogen, leading to improved peak symmetry and retention. Ammonium formate buffer was selected for its compatibility with mass spectrometry, should further characterization of degradation products be necessary.
Workflow for HPLC Method Development
Caption: A structured workflow for HPLC method development.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted on the (4-(diphenylmethyl)piperazinyl)-N-benzamide reference standard.[3][4] The goal was to achieve 5-20% degradation of the active substance.[3]
Protocol for Forced Degradation
Acid Hydrolysis: 1 mL of stock solution (1 mg/mL in methanol) was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours. A solution was then prepared at 1 mg/mL in methanol.
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours. A solution was then prepared at 1 mg/mL in methanol.
Results of Forced Degradation
The developed method successfully separated the parent peak of (4-(diphenylmethyl)piperazinyl)-N-benzamide from all degradation products formed under the stress conditions.
Stress Condition
% Degradation
Observations
Acid Hydrolysis
~15%
One major degradation peak observed at a shorter retention time.
Base Hydrolysis
~18%
Two major degradation peaks observed.
Oxidative Degradation
~12%
One major degradation peak observed.
Thermal Degradation
~8%
Minor degradation observed.
Photolytic Degradation
~10%
One minor degradation peak observed.
The peak purity analysis of the parent peak in the chromatograms of the stressed samples confirmed that there was no co-elution of degradation products, thus establishing the stability-indicating nature of the method.
Potential Degradation Pathway of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Caption: Potential degradation pathways under stress conditions.
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7][8][9]
System Suitability
System suitability parameters were evaluated by injecting six replicate injections of the standard solution. The results were found to be within the acceptable limits.
Parameter
Acceptance Criteria
Result
Tailing Factor
≤ 2.0
1.2
Theoretical Plates
≥ 2000
6500
% RSD of Peak Area
≤ 2.0%
0.8%
Specificity
Specificity was demonstrated by the complete separation of the analyte peak from the degradation product peaks in the forced degradation studies. The peak purity of the analyte was confirmed using a PDA detector.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. The method was found to be linear over the concentration range of 10-150 µg/mL.
Parameter
Result
Concentration Range
10 - 150 µg/mL
Correlation Coefficient (r²)
0.9995
Regression Equation
y = 25432x + 1234
Accuracy
The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120%).
Spiked Level
% Recovery
80%
99.5%
100%
100.2%
120%
99.8%
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The %RSD for both was found to be less than 2.0%.
Precision Level
% RSD
Repeatability (n=6)
0.9%
Intermediate Precision (n=6)
1.2%
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Conclusion
A simple, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of (4-(diphenylmethyl)piperazinyl)-N-benzamide. The method demonstrated excellent separation of the parent compound from its degradation products, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed explanation of the method development strategy and validation provides a valuable resource for scientists involved in the analysis of similar compounds.
References
Benchchem. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs.
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
Islam, T., et al. (2022, June 30). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. PubMed.
ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
Application Note: Optimal Solvent Selection for (4-(diphenylmethyl)piperazinyl)-N-benzamide Recrystallization
Introduction & Compound Analysis The isolation of (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3) presents a classic challenge in process chemistry: balancing the solubility of a bulky, lipophilic moiety wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Analysis
The isolation of (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3) presents a classic challenge in process chemistry: balancing the solubility of a bulky, lipophilic moiety with a polar, hydrogen-bonding core.
This molecule features two distinct structural domains that dictate its solubility profile:
The Lipophilic Domain: The diphenylmethyl (benzhydryl) group. This bulky, aromatic region drives high solubility in non-polar and chlorinated solvents (e.g., Toluene, DCM) but contributes to "oiling out" due to high rotational freedom.
The Polar Domain: The benzamide-piperazine linkage . Assuming the standard connectivity for this nomenclature (N-(4-benzhydrylpiperazin-1-yl)benzamide), the hydrazide-like motif (-CO-NH-N<) acts as a hydrogen bond donor/acceptor, necessitating polar protic solvents for lattice disruption.
Objective: This guide provides a rational, self-validating framework to select the optimal solvent system, minimizing impurity entrainment while maximizing yield.
Solvent Screening Strategy
Do not rely on trial-and-error. Use this systematic screening protocol to classify solvents based on thermodynamic interaction.
Phase 1: Solubility Profiling (The "Rule of 3")
Test solubility at three temperatures: Ambient (20°C), Intermediate (50°C), and Reflux (BP).
Solvent Class
Representative Solvents
Expected Interaction
Suitability
Polar Protic
Methanol, Ethanol , Isopropanol (IPA)
H-bonding with amide/hydrazide; disrupts crystal lattice.
High. (Likely Primary Solvent)
Polar Aprotic
Acetonitrile (ACN), Ethyl Acetate (EtOAc)
Dipole-dipole interactions; moderate solubility.
Medium. (Good for binary systems)
Non-Polar
Toluene, Heptane, Hexane
Van der Waals forces with benzhydryl group.
Low. (Likely Antisolvent)
Chlorinated
Dichloromethane (DCM)
High solubility at all temps.
Poor. (Too soluble for yield)
Phase 2: The "Oiling Out" Check
Benzhydryl derivatives are notorious for separating as oils rather than crystals.
Test: If the solution turns cloudy/milky upon cooling but no crystals form, the compound has "oiled out" (Liquid-Liquid Phase Separation).
Remedy: Increase the solvent volume or switch to a higher boiling alcohol (e.g., switch from EtOH to n-Propanol) to allow crystallization at higher temperatures.
Recommended Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol or IPA)
Best for: Initial purification and removal of polar impurities.
Dissolution: Charge 10 g of crude (4-(diphenylmethyl)piperazinyl)-N-benzamide into a round-bottom flask.
Solvent Addition: Add Ethanol (absolute) in 5 mL increments while heating to reflux (78°C).
Saturation Point: Continue addition until the solution is just clear. Add 10% excess solvent to prevent premature precipitation.
Clarification: If insoluble particles remain, perform a hot filtration through a pre-warmed sintered glass funnel.
Controlled Cooling:
Cool to 50°C over 30 minutes.
Seed Step: Add 0.1% wt/wt pure seed crystals (if available) at 45-50°C.
Cool to 20°C over 2 hours.
Chill to 0-5°C for 1 hour.
Isolation: Filter under vacuum. Wash cake with cold (-10°C) Ethanol.
Protocol B: Binary Solvent System (EtOAc / Heptane)
Best for: Removal of lipophilic impurities and maximizing yield.
Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 60°C.
Antisolvent Addition: Slowly add Heptane dropwise to the hot solution until a faint, persistent turbidity appears.
Redissolution: Add a few drops of EtOAc to clear the solution.
Crystallization: Remove heat source and allow the flask to cool slowly to room temperature in an oil bath (to retard cooling rate).
Harvest: Collect crystals via filtration. Wash with 1:4 EtOAc:Heptane mixture.
Decision Logic & Workflow Visualization
The following diagrams illustrate the logic flow for solvent selection and the execution of the purification process.
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for determining the optimal solvent based on thermodynamic solubility and phase behavior.
Diagram 2: Recrystallization Execution Workflow
Caption: Step-by-step execution protocol emphasizing the critical seeding window to prevent oiling out.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Oiling Out
Metastable liquid phase formation before crystallization.
Seed at higher temperature. Use a binary system with less antisolvent initially.
Low Yield
Solubility at isolation temperature is too high.
Cool to lower temperature (-10°C). Add antisolvent (Water for alcohols, Heptane for EtOAc) after initial crystallization begins.
Gelation
Rapid precipitation trapping solvent.
Reheat and cool slower. Apply vigorous stirring (300+ RPM) during cooling ramp.
Colored Impurities
Conjugated impurities trapped in lattice.
Add Activated Carbon (5 wt%) during the hot dissolution step, stir for 15 mins, then hot filter.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
Application
Preparation of (4-(diphenylmethyl)piperazinyl)-N-benzamide stock solutions for in vitro assays
Application Note & Protocol Strategic Preparation of (4-(diphenylmethyl)piperazinyl)-N-benzamide Stock Solutions for Enhanced Reproducibility in In Vitro Assays Abstract The integrity of in vitro experimental data is fun...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Strategic Preparation of (4-(diphenylmethyl)piperazinyl)-N-benzamide Stock Solutions for Enhanced Reproducibility in In Vitro Assays
Abstract
The integrity of in vitro experimental data is fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic preparation of stock solutions for (4-(diphenylmethyl)piperazinyl)-N-benzamide, a molecule representative of poorly water-soluble, hydrophobic compounds. We delve into the critical considerations of solvent selection, the causality behind protocol steps, and best practices for storage and handling to ensure maximal stability and reproducibility. The protocols herein are designed as a self-validating system, moving from initial solubility screening to the generation of validated, assay-ready stock solutions, thereby minimizing experimental variability and enhancing the reliability of biological data.
Compound Characteristics and Safety Precautions
(4-(diphenylmethyl)piperazinyl)-N-benzamide is a chemical structure incorporating both benzamide and diphenylmethylpiperazine moieties.[1][2] Due to the presence of multiple aromatic rings, this compound is predicted to be highly hydrophobic and possess low aqueous solubility, a common challenge in drug discovery.[3] Accurate preparation of stock solutions is therefore non-trivial and essential for its valid biological evaluation.
Not uniquely identified; use structure for reference.
N/A
Safety Precautions:
Always handle the compound powder in a chemical fume hood or ventilated enclosure.
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
The Rationale of Solvent Selection for Hydrophobic Compounds
The primary challenge with hydrophobic compounds like (4-(diphenylmethyl)piperazinyl)-N-benzamide is preventing their precipitation in the aqueous environment of in vitro assays.[4] The choice of solvent is not merely about dissolution but about compatibility with the biological system.
Why Dimethyl Sulfoxide (DMSO) is the Industry Standard:
Polar aprotic solvents are essential for dissolving a wide range of chemical structures for screening libraries.[5] Among these, DMSO is favored for several key reasons:
Broad Solubilizing Power: It effectively dissolves a vast array of hydrophobic small molecules at high concentrations.[3]
Miscibility: It is fully miscible with water and cell culture media, facilitating the dilution of stock solutions into aqueous assay buffers.
Low Volatility: Compared to other organic solvents, its low volatility minimizes concentration changes due to evaporation during handling.
The Criticality of Final Solvent Concentration:
While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce cellular stress, alter membrane permeability, and exhibit direct cytotoxicity.[6] Most cell lines can tolerate a final DMSO concentration of 0.5% without significant toxic effects, though some robust lines may tolerate up to 1%.[6][7] Primary cells are often more sensitive.[6] Therefore, a core principle of stock solution preparation is to create a concentrate that is high enough (e.g., 200x to 1000x the final assay concentration) to keep the final vehicle volume below this critical 0.5% threshold.[6][8] It is imperative that all experimental wells, including vehicle controls, contain the exact same final concentration of DMSO to nullify solvent-specific effects.[7][9]
Preparation: Weigh 1-2 mg of the compound into three separate sterile microcentrifuge tubes.
Solvent Addition:
To the first tube, add a calculated volume of DMSO to target a high concentration (e.g., 20 mM or ~7.2 mg/mL).
To the second tube, add the equivalent volume of Ethanol.
To the third tube, add the equivalent volume of PBS (this serves as a negative control for aqueous solubility).
Dissolution Efforts:
Vortex each tube vigorously for 2 minutes.
If the compound is not fully dissolved, place the tubes in a water bath sonicator for 10-15 minutes.
If solubility is still an issue, gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently.[10]
Observation & Selection:
Visually inspect each tube for complete dissolution (a clear, precipitate-free solution).
The solvent that achieves complete dissolution at the highest concentration is selected for stock preparation. For this compound class, DMSO is the expected optimal solvent.
Kinetic Solubility Check: Perform a rapid dilution test. Add 1 µL of the concentrated DMSO stock to 99 µL of PBS or cell culture medium in a clear well plate. Observe immediately and after 1-2 hours for any signs of precipitation. This assesses the compound's tendency to crash out of solution when introduced to an aqueous environment.[4]
Experimental Protocol II: Preparation of a 10 mM Master Stock Solution
This protocol details the precise steps for preparing a validated master stock solution.
Objective: To prepare a 10 mM stock solution of (4-(diphenylmethyl)piperazinyl)-N-benzamide in anhydrous DMSO.
Mass = 0.001 L × 0.010 mol/L × 358.48 g/mol × 1000 mg/g = 3.58 mg
Step-by-Step Procedure:
Weighing: In a chemical fume hood, carefully weigh 3.58 mg of (4-(diphenylmethyl)piperazinyl)-N-benzamide powder and transfer it to a sterile amber vial.
Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.
Dissolution:
Tightly cap the vial and vortex for 2-3 minutes until the powder is dispersed.
Place the vial in a water bath sonicator for 10-15 minutes to ensure complete dissolution. The final solution should be clear and free of any visible particulates.
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Quality Control, Storage, and Application
Proper storage is crucial to maintain the integrity of the stock solution over time.
Aliquoting and Storage:
Prevent Freeze-Thaw Cycles: To avoid compound degradation and potential precipitation from repeated temperature changes, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene cryovials.[11][12]
Storage Conditions: Store the aliquots in a desiccated environment at -80°C for long-term stability (months to years) or at -20°C for short-term storage (weeks to months).[13] A study on compound stability in DMSO showed that purity was best retained under frozen conditions.[14]
Preparation of Working Solutions:
On the day of the experiment, remove a single aliquot of the 10 mM stock from the freezer and allow it to thaw completely at room temperature.
Briefly vortex the thawed aliquot to ensure homogeneity.
Perform serial dilutions of the stock solution directly into fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your assay.
Crucial Technique: To prevent precipitation, add the DMSO stock to a moving volume of the cell culture medium (i.e., add the stock while gently vortexing or swirling the tube of medium).[5] This rapid dispersion avoids localized high concentrations of the compound.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for preparing validated stock solutions.
Reagents and catalysts for synthesizing (4-(diphenylmethyl)piperazinyl)-N-benzamide
Executive Summary & Strategic Overview The compound (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically identified as 1-benzoyl-4-(diphenylmethyl)piperazine or 1-benzhydryl-4-benzoylpiperazine ) represents a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The compound (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically identified as 1-benzoyl-4-(diphenylmethyl)piperazine or 1-benzhydryl-4-benzoylpiperazine ) represents a critical pharmacophore in medicinal chemistry.[1][2] The N-benzhydrylpiperazine moiety is the structural anchor for a wide class of H1-antihistamines (e.g., Cyclizine, Cetirizine) and calcium channel blockers (e.g., Cinnarizine).[1][2]
This application note details the two primary synthetic routes for this scaffold:
Route A (N-Acylation): Coupling of 1-(diphenylmethyl)piperazine with a benzoyl source.[1][2] This is the preferred route for generating diverse amide analogs from a common core.[1][2]
Route B (N-Alkylation): Alkylation of 1-benzoylpiperazine with chlorodiphenylmethane.[1][2] This route is advantageous when the benzhydryl group requires late-stage introduction to avoid sensitivity to acidic deprotection steps.[1][2]
Retrosynthetic Analysis & Pathway Logic
To ensure high yield and purity, the choice of route depends on the availability of starting materials and the stability of substituents on the benzoyl ring.[1]
Figure 1: Retrosynthetic disconnection showing the two primary chemical pathways.[1][2]
Critical Reagents & Catalysts Profile
The following reagents are selected based on atom economy, ease of workup, and reaction kinetics.
Component
Reagent / Catalyst
Role
Mechanistic Insight
Substrate A
1-(Diphenylmethyl)piperazine
Nucleophile
The secondary amine at N4 is highly nucleophilic but sterically hindered by the benzhydryl group at N1.[1][2]
Acylating Agent
Benzoyl Chloride
Electrophile
Highly reactive; requires strict temperature control (C) to prevent bis-acylation or hydrolysis.[1][2]
Coupling Agent
T3P (Propylphosphonic anhydride)
Activator
Superior Alternative: Unlike EDC/HOBt, T3P produces water-soluble byproducts, simplifying workup for lipophilic benzhydryl products.[1][2]
Base
DIPEA (Hünig's Base)
Proton Scavenger
Non-nucleophilic base; prevents HCl accumulation which would protonate the piperazine and kill reactivity.[1][2]
Catalyst (Alkylation)
Potassium Iodide (KI)
Finkelstein Catalyst
Converts alkyl chlorides to more reactive alkyl iodides in situ, accelerating Route B significantly.[1][2]
Solvent
DCM (Route A) / DMF (Route B)
Medium
DCM solubilizes the amide product; DMF is required for the polar transition state of the alkylation.[1]
Detailed Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Acylation (Standard)
Best for: Rapid synthesis using commercially available acid chlorides.[1][2]
Preparation: Dissolve 1-(diphenylmethyl)piperazine (10 mmol, 2.52 g) in anhydrous DCM (50 mL) in a round-bottom flask under
atmosphere.
Base Addition: Add DIPEA (15 mmol, 2.6 mL). Cool the mixture to
C using an ice bath.
Acylation: Dilute benzoyl chloride (11 mmol, 1.28 mL) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
Why? Dropwise addition prevents localized high concentrations of acid chloride, reducing the risk of oligomerization or exotherms.[1][2]
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1][2] The spot for the starting piperazine (
Process for making N-(diphenylmethyl)piperazines (US Patent 7989623B2). Industrial scale protocols for the alkylation of piperazines with benzhydryl halides.[1][2]
Technical Application Note: Extraction and Isolation of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Executive Summary & Physicochemical Profile This technical guide details the isolation, extraction, and purification protocols for (4-(diphenylmethyl)piperazinyl)-N-benzamide . As a structural analog to the diphenylmethy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
This technical guide details the isolation, extraction, and purification protocols for (4-(diphenylmethyl)piperazinyl)-N-benzamide . As a structural analog to the diphenylmethylpiperazine class (e.g., Cyclizine, Cinnarizine), this molecule presents specific challenges in isolation due to its high lipophilicity and specific ionization behavior.
Effective isolation requires exploiting the molecule's "Lipophilic Base" profile. The presence of the diphenylmethyl group confers significant hydrophobicity (LogP estimated > 4.0), while the piperazine nitrogen (N1) provides a protonation site (pKa ~ 7.5–8.5), distinct from the neutral amide moiety.
Physicochemical Data Table
Property
Value (Estimated/Structural)
Experimental Implication
Molecular Structure
1-benzhydryl-4-benzoylpiperazine core
High UV absorbance (230-254 nm).
LogP (Hydrophobicity)
> 4.0 (High)
Requires strong organic eluents; prone to non-specific binding to plastics.
pKa (Basicity)
~ 8.0 (Tertiary Amine)
Ionizable at pH < 6.0; Neutral at pH > 10.0.
Solubility
DMSO, DCM, MeOH
Avoid pure aqueous buffers; use organic modifiers.
Extraction Strategies: The "Lipophilic Base" Approach
We employ two primary strategies: Solid Phase Extraction (SPE) for high-purity analytical samples and Liquid-Liquid Extraction (LLE) for bulk isolation.
Strategy A: Mixed-Mode Cation Exchange (MCX) SPE
Best for: Biological matrices (plasma/urine) or removing neutral impurities.
The most robust method uses Mixed-Mode Cation Exchange (MCX). This sorbent utilizes a dual-retention mechanism:
Reverse Phase (Hydrophobic): Retains the diphenylmethyl group.
Ion Exchange (Electrostatic): Retains the protonated piperazine nitrogen.
Mechanism:
Load at Acidic pH: The molecule is positively charged and binds to the sorbent.
Wash with MeOH: Removes neutrals/acids that bind only by hydrophobicity (the drug remains locked by charge).
Elute at Basic pH: Neutralizes the amine, breaking the electrostatic bond and releasing the drug.
MCX Workflow Diagram
Figure 1: Mixed-Mode Cation Exchange (MCX) protocol ensuring removal of neutral interferences via the methanol wash step.
Detailed MCX Protocol
Sample Prep: Dilute sample 1:1 with 4% H3PO4 (aq) to ensure pH < 3.
Conditioning: 1 mL MeOH followed by 1 mL H2O.
Loading: Load sample at 1 mL/min.
Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts/hydrophilics).
Wash 2 (Organic - Critical): 1 mL 100% Methanol.
Why? Since the drug is locked by charge (ionic bond), we can wash with strong organic solvent to strip away neutral hydrophobic impurities (e.g., fats, neutral synthesis byproducts) without eluting the target.
Elution: 2 x 500 µL of 5% NH4OH in Methanol.
Chemistry: The Ammonia neutralizes the piperazine nitrogen, breaking the ionic interaction. The Methanol solubilizes the now-neutral lipophilic drug.
Due to the high LogP, chlorinated solvents (DCM) are efficient, but Ethyl Acetate (EtOAc) is a greener alternative that works well if pH is strictly controlled.
LLE Decision Matrix
Figure 2: pH-Switching strategy to isolate the basic piperazine derivative from neutral/acidic impurities.
Detailed LLE Protocol
Acidification: Dissolve crude residue in 1M HCl (pH ~1-2). The target forms a water-soluble hydrochloride salt.
Lipophilic Wash: Extract the acidic aqueous layer with Ethyl Acetate (3x).
Result: Impurities (unreacted benzoyl chloride, neutral organics) move to the organic layer. The target remains in the water.
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.
Observation: The solution will become cloudy as the free base precipitates.
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
Drying: Dry combined DCM layers over anhydrous Na2SO4, filter, and evaporate.
Preparative HPLC Purification
Best for: Final purity > 99%.
Given the basic nature of the piperazine, standard acidic mobile phases (0.1% TFA) can cause peak tailing due to interaction with residual silanols on the column. A High pH strategy is recommended to keep the molecule in its neutral (free base) state, improving peak shape and loading capacity.
Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 19 x 150 mm.
Note: Ensure the column silica is rated for pH > 10.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B
2-10 min: 5% -> 95% B
10-12 min: 95% B
Detection: UV at 230 nm (Benzamide absorption) and 254 nm.
National Center for Biotechnology Information (2023). PubChem Compound Summary for Cinnarizine (Structural Analog).
High pH Chromatography:
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.
Method
Dosing protocols for (4-(diphenylmethyl)piperazinyl)-N-benzamide in animal models
Application Note: Preclinical Dosing and Characterization Protocols for (4-(diphenylmethyl)piperazinyl)-N-benzamide Executive Summary (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3) is a lipophilic small mo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preclinical Dosing and Characterization Protocols for (4-(diphenylmethyl)piperazinyl)-N-benzamide
Executive Summary
(4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3) is a lipophilic small molecule belonging to the benzhydrylpiperazine class. Structurally analogous to established CNS-active agents such as Cyclizine (H1 antagonist), SNC-80 (Delta Opioid Agonist), and Lomerizine (Ca²⁺ channel blocker), this compound presents specific challenges in solubility and bioavailability.
This Application Note provides a rigorous, self-validating framework for investigating this compound in rodent models. Since specific public pharmacological data for this exact CAS entity is sparse, this guide utilizes Structure-Activity Relationship (SAR) extrapolation to establish safe starting parameters. The protocols prioritize solubility optimization, stepwise dose escalation, and broad-spectrum CNS characterization.
Part 1: Physicochemical Assessment & Formulation Strategy
Challenge: The diphenylmethyl (benzhydryl) and benzamide moieties confer high lipophilicity (Predicted LogP > 3.5) and low aqueous solubility. Improper formulation will lead to precipitation in the peritoneum (IP) or poor absorption (PO), yielding erratic data.
Formulation Decision Matrix
Do not default to 100% DMSO. High DMSO concentrations (>10%) can cause peritonitis and confound behavioral readouts.
Recommended Vehicle Systems:
Tier
Vehicle Composition
Applicability
Notes
Tier 1 (Preferred)
10% DMSO + 10% Tween-80 + 80% Saline
IP / PO
Standard for lipophilic amines. Warm to 37°C to aid dissolution.
Tier 2 (High Load)
20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
IV / IP / PO
Best for minimizing irritation. Requires 30 min sonication.
Tier 3 (Rescue)
PEG400 (40%) + Saline (60%)
PO / IP
Use if compound precipitates in Tween. Higher viscosity may retard absorption.
Preparation Protocol (Tier 1)
Weighing: Accurately weigh the target mass of (4-(diphenylmethyl)piperazinyl)-N-benzamide.
Primary Solubilization: Dissolve fully in 100% DMSO. Vortex for 2 minutes. The volume of DMSO should be 10% of the final total volume.
Surfactant Addition: Add Tween-80 (10% of final volume). Vortex until a clear, viscous mixture forms.
Critical Checkpoint: If the solution turns milky/cloudy, the compound has crashed out. Switch to Tier 2 (Cyclodextrin).
pH Adjustment: Check pH. If < 5 or > 8, adjust with 0.1N NaOH or HCl. Extreme pH causes injection site pain.
Part 2: Dose-Finding & Safety Protocol (The "Up-and-Down" Method)
Because the specific LD50 of CAS 358747-62-3 is not publicly established, you must treat it as a New Chemical Entity (NCE) . Do not jump to efficacy studies without establishing the Maximum Tolerated Dose (MTD).
The Modified Irwin Screen (Step-Wise Escalation)
Objective: Define the therapeutic window and identify CNS toxicity (sedation, seizures, stereotypy).
Subjects: C57BL/6J Mice (n=3 per dose group) or Sprague-Dawley Rats (n=2 per dose group).
Dosing Schedule:
Administer doses in a logarithmic progression. Allow 48-hour washout or use naive animals for each step if toxicity is observed.
Step 1: 1 mg/kg (IP) – Baseline safety.
Step 2: 3 mg/kg (IP) – Common active range for potent benzhydrylpiperazines (e.g., SNC-80).
Observation Protocol:
Record scores at T=0, 15, 30, 60, 120 min post-dose.
Parameter
Observation Method
Significance
Locomotion
Open Field observation
Hyper = Stimulant; Hypo = Sedative/Opioid
Ataxia
Rotarod or Gait analysis
Cerebellar toxicity / Muscle relaxation
Righting Reflex
Place animal on back
Loss = Anesthesia/Deep Sedation
Straub Tail
Tail rigidity/elevation
Classic sign of Opioid receptor activation
Tremors/Convulsions
Visual check
GABA antagonism or Sigma toxicity
Part 3: Experimental Workflows & Logic Maps
The following diagrams illustrate the decision-making process for formulation and the execution of the safety study.
Workflow: Formulation & Solubility Optimization
Caption: Decision tree for solubilizing lipophilic benzhydrylpiperazine derivatives to ensure bioavailability.
Workflow: Dose Escalation & Safety (Irwin Screen)
Caption: Step-wise dose escalation protocol (Modified Up-and-Down) to determine Maximum Tolerated Dose (MTD).
Part 4: Pharmacokinetic (PK) Sampling Protocol
To validate that the compound actually reaches the brain (given its target profile), a snapshot PK study is essential before running large behavioral cohorts.
Route: IP (Intraperitoneal) or PO (Oral Gavage).
Dose: 10 mg/kg (or MTD determined in Part 2).
Timepoints: 15 min, 1 hr, 4 hr, 24 hr.
Matrix: Plasma and Brain Homogenate .
Rationale: Benzhydrylpiperazines are highly lipophilic. Brain-to-Plasma ratio (Kp) is a critical success metric. A Kp < 0.1 indicates poor BBB penetration (P-gp substrate). A Kp > 1.0 indicates excellent CNS engagement.
Part 5: References & Authority
Note on Specificity: As CAS 358747-62-3 is a research chemical with limited public in vivo data, the protocols above are derived from authoritative guidelines for the Benzhydrylpiperazine structural class.
OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]
Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]
Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. [Link]
Lynch, J. J., et al. (1995). Effects of the non-peptide delta-opioid agonist SNC-80 on behavioral models of nociception and stress. (Reference for benzhydrylpiperazine dosing range). Psychopharmacology. [Link]
Application
Scale-up procedures for manufacturing (4-(diphenylmethyl)piperazinyl)-N-benzamide
Here is a comprehensive Application Note and Manufacturing Guide for the scale-up of (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically identified as 1-benzoyl-4-(diphenylmethyl)piperazine ). Scale-Up Procedures for...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Manufacturing Guide for the scale-up of (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically identified as 1-benzoyl-4-(diphenylmethyl)piperazine ).
Scale-Up Procedures for Manufacturing (4-(diphenylmethyl)piperazinyl)-N-benzamide
Executive Summary
This guide details the process chemistry and engineering controls required to scale the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide from gram-scale bench synthesis to kilogram-scale pilot production. This molecule features a piperazine core protected at N-1 by a benzhydryl group and functionalized at N-4 with a benzoyl moiety. It serves as a critical scaffold in the synthesis of antihistamines (e.g., Cetirizine analogs) and calcium channel blockers.
Key Technical Challenges Addressed:
Exotherm Management: Controlling the enthalpy of benzoylation during scale-up.
Regioselectivity: Ensuring exclusive acylation of the secondary amine without quaternary salt formation.
Purification Efficiency: Utilizing an "Acid-Base Swing" extraction protocol to eliminate chromatography.
Chemical Identity & Retrosynthesis
Target Molecule: 1-benzoyl-4-(diphenylmethyl)piperazine
CAS Registry Number: 110-85-0 (Piperazine base ref), 841-77-0 (Intermediate ref)
Molecular Weight: 356.46 g/mol
The synthesis is designed as a convergent linear sequence. The critical step—and the focus of this guide—is the Schotten-Baumann acylation of the commercially available intermediate 1-(diphenylmethyl)piperazine (also known as 1-benzhydrylpiperazine).
2.1 Reaction Pathway Visualization
The following diagram outlines the manufacturing logic, including the critical workup loops required for high purity.
Figure 1: Manufacturing workflow for the benzoylation of 1-(diphenylmethyl)piperazine, highlighting the optional acid-base swing purification loop.
Detailed Manufacturing Protocol (Scale: 1.0 kg Input)
Safety Warning: Benzoyl chloride is a lachrymator and corrosive. 1-(diphenylmethyl)piperazine is a skin irritant. All operations must be performed in a fume hood or a closed reactor system.
Step 3: Workup (The "Acid/Base Swing")
Rationale: The product contains a tertiary amine (benzhydryl side) and a neutral amide. We utilize this amphoteric nature for purification.
Quench: Add 1M NaOH (5.0 L) slowly to the reactor (exothermic). Stir vigorously for 30 minutes.
Phase Separation: Stop stirring and allow phases to settle (30 min). Drain the lower organic layer (Product + DCM). Discard the upper aqueous layer (NaCl + TEA salts).
Acid Extraction (Optional but Recommended for High Purity):
Extract the organic layer with 1M HCl (5.0 L).
Chemistry: The product protonates at the N-4 position and moves to the aqueous phase. Neutral impurities (bis-amides, non-basic byproducts) remain in the DCM.
Appearance: White to off-white crystalline powder.
Purity (HPLC): > 99.0% area.
Melting Point: 119–121°C (Consistent with literature for amide derivatives).[4]
Mass Spec (ESI+): [M+H]+ = 357.2 m/z.
References
BenchChem. (2025).[1][5] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from
UCB Pharmaceuticals. (1985).[6] 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. US Patent 4,525,358.[6][7] Retrieved from
National Institutes of Health (NIH). (2014). Synthesis and crystal structure of (Z)-1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine. PubMed Central. Retrieved from
Green Chemistry Journal. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Royal Society of Chemistry. Retrieved from
ChemicalBook. (2024). 1-Benzhydrylpiperazine Product & Synthesis Data. Retrieved from
Disclaimer: This protocol is intended for professional use by qualified chemists. Always consult the Safety Data Sheet (SDS) for all reagents before handling.
Technical Support Center: Synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Welcome to the technical support center for the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet challenging N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthetic yields.
The primary synthetic route to (4-(diphenylmethyl)piperazinyl)-N-benzamide is the N-acylation of 1-(diphenylmethyl)piperazine with benzoyl chloride. This is a classic example of a Schotten-Baumann reaction.[1][2] While straightforward in principle, this reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of a significant di-acylated byproduct. This guide provides a structured approach to diagnosing and resolving these common challenges.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: My overall yield of (4-(diphenylmethyl)piperazinyl)-N-benzamide is consistently low (<60%). What are the most likely causes and how can I fix this?
Answer: Low yield is the most common complaint and typically stems from one or more of four key areas: suboptimal reaction conditions, competing side reactions, poor reagent quality, or product loss during workup.
Potential Causes & Solutions:
Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3] An external base is required to neutralize this acid.
Solution: Ensure at least 2.2 equivalents of a suitable organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used. The first equivalent neutralizes the HCl byproduct, and the slight excess ensures the starting piperazine remains a free base. For biphasic systems, an aqueous base like NaOH can be used.[3][4]
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes with trace amounts of water in the solvent or on glassware. This forms benzoic acid, which will not participate in the reaction under these conditions.
Solution: Use anhydrous solvents (e.g., anhydrous dichloromethane) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
Suboptimal Temperature Control: The reaction is highly exothermic. Adding the benzoyl chloride too quickly or at too high a temperature can lead to a host of side reactions.
Solution: Cool the reaction mixture of 1-(diphenylmethyl)piperazine and base to 0 °C in an ice bath before beginning the addition of benzoyl chloride.[2] Add the benzoyl chloride solution dropwise over 30-60 minutes to maintain control over the internal temperature.[2]
Incomplete Reaction: The reaction may appear to stall if conditions are not optimized.
Solution: After the dropwise addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed before beginning the workup.
Question 2: I am observing a significant amount of a second, less polar spot on my TLC, which I suspect is the 1,4-dibenzoyl byproduct. How can I improve selectivity for mono-acylation?
Answer: The formation of 1,4-bis(diphenylmethyl)piperazine is a classic challenge in piperazine chemistry due to the presence of two reactive secondary amines.[2] Achieving high mono-selectivity is a matter of controlling the relative reactivity and stoichiometry.
Strategies for Promoting Mono-acylation:
Controlled Electrophile Addition: This is the most direct method. By adding the benzoyl chloride (the electrophile) slowly at a low temperature, you maintain a low instantaneous concentration. This ensures that the benzoyl chloride is more likely to react with the more abundant starting piperazine rather than the newly formed, less concentrated mono-acylated product.[2]
Stoichiometric Adjustment: While a 1:1 stoichiometry seems logical, using a slight excess of the piperazine starting material (e.g., 1.1 to 1.2 equivalents) can statistically favor the mono-acylation product. However, this requires a robust purification strategy to remove the unreacted starting material.
Advanced Method: Protecting Groups: For applications where extremely high purity and selectivity are required, a protecting group strategy is the most robust solution.[5][6] One nitrogen of the piperazine core can be protected with a group like tert-butoxycarbonyl (Boc). Following acylation of the remaining free amine, the Boc group is easily removed under acidic conditions to yield the pure mono-acylated product.[6]
Question 3: My final product is an oil or a waxy solid that is difficult to purify. What are the best practices for purification?
Answer: Impurities often complicate crystallization and can make purification challenging. The most common impurities are unreacted starting materials, the di-acylated byproduct, and residual base.
Purification Protocol:
Aqueous Workup: After the reaction is complete, perform a series of washes in a separatory funnel.
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and move the basic starting piperazine and any remaining triethylamine into the aqueous layer.
Base Wash: Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution). This will neutralize any remaining acidic species, including benzoic acid formed from hydrolysis.
Brine Wash: A final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer.[2]
Drying and Solvent Removal: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2]
Recrystallization/Chromatography:
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol.[2][7] This is an effective way to remove the di-acylated byproduct, which often has different solubility properties.
Column Chromatography: If recrystallization fails, purification via silica gel column chromatography is the definitive method. A gradient elution with a solvent system such as ethyl acetate in hexanes will effectively separate the product from all impurities.
Data & Protocols
Table 1: Troubleshooting Summary
Problem
Potential Cause
Recommended Solution
Low Yield
Hydrolysis of benzoyl chloride
Use anhydrous solvents and an inert atmosphere.
Insufficient base
Use ≥2.2 equivalents of TEA or DIPEA.
Incomplete reaction
Allow to stir at room temperature for 2-16h; monitor by TLC/LC-MS.
Di-acylation
High local concentration of electrophile
Add benzoyl chloride dropwise at 0 °C.
Incorrect stoichiometry
Use a 1:1 or slight excess (1.1 eq) of the piperazine nucleophile.
Impure Product
Residual starting materials/base
Perform sequential acid (1M HCl) and base (NaHCO₃) washes.
Byproducts
Purify by recrystallization (e.g., ethyl acetate/hexanes) or column chromatography.
This diagram illustrates the key steps and decision points in the synthesis.
Caption: Workflow with key troubleshooting checkpoints.
Protocol 1: Optimized Schotten-Baumann Synthesis
Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1-(diphenylmethyl)piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours, monitoring for the disappearance of the starting material by TLC.
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Frequently Asked Questions (FAQs)
Q: Can I use benzoic acid with a coupling agent instead of benzoyl chloride?
A: Yes, this is a viable alternative pathway. Amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (hydroxybenzotriazole), or phosphonium reagents like HATU, can activate benzoic acid for reaction with the amine.[8][9] This approach avoids the generation of HCl and can be milder, but it often requires more rigorous optimization of coupling agents, solvents, and temperature, and the reagents can be more expensive.[10]
Q: Why is temperature control so important in this reaction?
A: Temperature control is critical for two main reasons. First, the reaction is highly exothermic; uncontrolled temperature can lead to side reactions and reduced yield. Second, low temperature (0 °C) during the addition of benzoyl chloride is crucial for maximizing the selectivity of mono-acylation over di-acylation by controlling the reaction rate.[2]
Q: What is the mechanistic role of the base?
A: The base plays a crucial, non-catalytic role. The acylation reaction produces one equivalent of HCl. This acid will immediately react with any available basic nitrogen, including the starting piperazine. Protonated piperazine is no longer a nucleophile and will not react with benzoyl chloride. The added base (e.g., triethylamine) is there to irreversibly neutralize the HCl as it forms, preventing this "poisoning" of the starting material and allowing the reaction to proceed to completion.[1][2][3]
Q: My reaction is biphasic (e.g., DCM and aqueous NaOH). What are the advantages and disadvantages?
A: A biphasic Schotten-Baumann reaction uses an inexpensive inorganic base (like NaOH) dissolved in water, with the organic reactants in an immiscible solvent like DCM. The advantage is cost-effectiveness and simple removal of the base during workup. The disadvantage is that the reaction rate can be limited by the mass transfer of reactants between the two phases. Vigorous stirring is essential. Furthermore, the presence of water increases the risk of hydrolyzing the benzoyl chloride, which can lower the yield.[11] Continuous flow chemistry has been shown to suppress this undesired hydrolysis in biphasic systems.[11]
Diagram 2: Causal Factors for Low Synthetic Yield
Caption: Key factors contributing to low synthetic yield.
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]
Method for preparation, refining and detection of N-benzoyl piperazidine.
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Pradip's Portal. [Link]
Uphill battles in amide couplings. amphoteros. [Link]
N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
Process for making n-(diphenylmethyl)piperazines.
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides, process for their preparation and pharmaceutical compositions.
Process for making N-(diphenylmethyl)piperazines.
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
Troubleshooting solubility issues of (4-(diphenylmethyl)piperazinyl)-N-benzamide in aqueous media
Welcome, researchers and formulation scientists. This guide provides in-depth technical support for troubleshooting and overcoming solubility challenges with (4-(diphenylmethyl)piperazinyl)-N-benzamide in aqueous media.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and formulation scientists. This guide provides in-depth technical support for troubleshooting and overcoming solubility challenges with (4-(diphenylmethyl)piperazinyl)-N-benzamide in aqueous media. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of (4-(diphenylmethyl)piperazinyl)-N-benzamide that influence its solubility?
A1: The molecular structure of (4-(diphenylmethyl)piperazinyl)-N-benzamide dictates its poor aqueous solubility. The molecule combines a highly non-polar diphenylmethyl group and a benzamide moiety with a basic piperazine ring. This combination results in a large, hydrophobic molecule with specific ionizable groups.
Hydrophobicity: The two phenyl rings (diphenylmethyl) and the benzene ring of the benzamide group create a significant non-polar surface area, leading to low affinity for water.
Basicity: The piperazine ring contains two nitrogen atoms.[1][2] These nitrogens are weak bases and can be protonated in acidic conditions.[3] This property is the primary lever for solubility manipulation via pH adjustment.
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, while the piperazine nitrogens can act as acceptors.[4] However, these polar features are overshadowed by the molecule's overall hydrophobicity.
Property
Predicted Characteristic
Impact on Aqueous Solubility
Molecular Weight
High
Generally decreases solubility.
logP (Octanol-Water)
High
Indicates strong hydrophobicity and poor water solubility.
pKa (Basic)
~5-9 (for piperazine nitrogens)
Ionization below this pH range will increase solubility.
Crystal Lattice Energy
Potentially High
Stable crystal forms require more energy to dissolve, reducing solubility.[5]
Q2: Why does my compound precipitate when I add it to a neutral aqueous buffer (e.g., PBS pH 7.4)?
A2: At neutral pH, the piperazine ring of the molecule is largely in its un-ionized, free base form. This form is highly non-polar and hydrophobic, causing its solubility in water to be extremely low. When you introduce the compound to a neutral buffer, you are attempting to dissolve it in a state where its affinity for the aqueous environment is minimal, leading to immediate precipitation once its saturation solubility is exceeded. The solubility of compounds with amine groups is often highly dependent on pH.[3][6][7]
Troubleshooting & Optimization Guide
This section provides a systematic approach to resolving solubility issues. We will proceed from the simplest and most common techniques to more advanced formulation strategies.
Workflow for Troubleshooting Solubility
Caption: A step-by-step decision tree for enhancing compound solubility.
Issue 1: My compound precipitates. How can I use pH to increase its solubility?
A: Adjusting the pH is the most effective initial strategy. By lowering the pH of the aqueous medium, you protonate the basic nitrogen atoms in the piperazine ring. This converts the neutral, insoluble molecule into a charged, more polar salt form, which is significantly more soluble in water.[5][8][9]
Mechanism of pH-Dependent Solubility
Caption: Ionization of the piperazine ring at acidic pH enhances solubility.
Protocol 1: Generating a pH-Solubility Profile
This protocol will help you determine the optimal pH for solubilizing your compound.
Materials:
(4-(diphenylmethyl)piperazinyl)-N-benzamide
Series of buffers (e.g., citrate, phosphate) ranging from pH 2.0 to 7.5
1N HCl and 1N NaOH for pH adjustment
Vials, magnetic stirrer, pH meter
Filtration device (e.g., 0.22 µm syringe filter)
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
Prepare Supersaturated Solutions: Add an excess amount of the compound to a fixed volume of each buffer in separate vials. Ensure solid material is visible.
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Measure pH: After equilibration, measure the final pH of the slurry in each vial.
Separate Solid and Liquid: Filter an aliquot from each vial to remove undissolved solid. Use a filter material that does not bind the compound.
Quantify: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.
Plot Data: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the final measured pH on the x-axis. This will reveal the pH at which solubility is maximized.
Issue 2: pH adjustment alone is insufficient or not viable for my experiment. What's next?
A: Use a co-solvent. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic molecules like (4-(diphenylmethyl)piperazinyl)-N-benzamide. This is one of the most widely used techniques for liquid formulations.[5]
Prepare Co-solvent Blends: Prepare a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v PEG 400 in water or a suitable buffer).
Determine Solubility: Use the equilibrium solubility method described in Protocol 1 for each co-solvent blend.
Evaluate and Select: Compare the solubility data across the different co-solvents and concentrations. Select the system that provides the desired solubility with the lowest percentage of co-solvent to minimize potential toxicity or experimental interference.
Co-solvent System
Target % (v/v)
Observed Solubility (µg/mL)
Observations (e.g., clarity, stability)
Water
0%
Precipitate
PEG 400 / Water
10%
PEG 400 / Water
20%
Propylene Glycol / Water
10%
Propylene Glycol / Water
20%
Issue 3: My compound is still not soluble enough, or I need to avoid organic solvents.
A: Utilize surfactants or complexation agents. These are powerful techniques for significantly increasing the apparent solubility of highly insoluble compounds.
Option A: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[13] These micelles have a hydrophobic core that can encapsulate insoluble drug molecules, effectively dissolving them in the aqueous medium.[14][15][16]
Prepare Surfactant Solutions: Create a series of solutions with different surfactants in a suitable aqueous buffer. Concentrations should be tested both below and above the known CMC of the surfactant.
Determine Solubility: Add an excess of the compound to each surfactant solution and determine the equilibrium solubility as described in Protocol 1 .
Analyze Results: Identify the surfactant and concentration that provides the best solubility enhancement. Be mindful that high surfactant concentrations can sometimes interfere with biological assays.
Option B: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[18] They can encapsulate the hydrophobic diphenylmethyl portion of your molecule, forming an inclusion complex that is freely soluble in water.[19][20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[18]
Mechanism of Cyclodextrin Complexation
Caption: A hydrophobic drug molecule is encapsulated within a cyclodextrin cavity.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is effective for lab-scale preparation.
Materials:
(4-(diphenylmethyl)piperazinyl)-N-benzamide
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Mortar and pestle
Deionized water or ethanol/water mixture
Procedure:
Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2).
Create Paste: Place the calculated amount of HP-β-CD in a mortar and add a small amount of water (or ethanol/water) to form a thick, consistent paste.[23]
Incorporate Drug: Gradually add the powdered compound to the paste.
Knead: Knead the mixture vigorously with the pestle for 30-60 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.
Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.
Test Solubility: The resulting powder is the inclusion complex. Test its solubility in your desired aqueous medium. It should dissolve much more readily than the free compound.
References
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Aptuitiv.
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
Cyclodextrins in delivery systems: Applications. (2011). Journal of Pharmacy and Bioallied Sciences, 3(2), 226-238.
Insoluble drug delivery strategies: review of recent advances and business prospects. (2013). Journal of Controlled Release, 170(1), 88-102.
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2017). Journal of Drug Delivery and Therapeutics, 7(3), 64-72.
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. (2024). LinkedIn.
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1033-1051.
Solubilization by surfactants: Significance and symbolism. (n.d.). ScienceDirect.
Co-solvency and anti-solvent method for the solubility enhancement. (2020). World Journal of Pharmaceutical Research, 9(5), 2636-2649.
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
Cosolvent. (n.d.). Wikipedia.
Solubility and pH of amines. (n.d.). The Royal Society of Chemistry.
Cosolvent and Complexation Systems. (2022). Pharma Excipients.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2020).
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
Formulation and development strategies for drugs insoluble in gastric fluid. (2012). International Research Journal of Pharmacy, 3(1), 61-66.
Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
Water-Insoluble Drug Formul
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Cayman Chemical.
Piperazine. (n.d.). Wikipedia.
Solubility of Piperazine (C4H10N2). (n.d.). Solubility of Things.
Piperazine. (n.d.). Wikipedia.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
PIPERAZINE. (n.d.). Parchem.
Piperazine. (n.d.).
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2013). Fluid Phase Equilibria, 360, 222-228.
Looking for suggestions to dissolve benzamide deriv
Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers in Pharmacology, 14.
Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. (2012).
Solubility of Benzamide. (n.d.). Solubility of Things.
The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
Impact of pH on Solubility. (2020). YouTube.
Advanced Properties of Amines. (2023). Chemistry LibreTexts.
Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. (2016). Molecules, 21(10), 1334.
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2016). Molecules, 21(10), 1334.
4-chloro-N-(diphenylmethyl)benzamide Properties. (n.d.). U.S. Environmental Protection Agency.
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 439-456.
This guide addresses the synthesis and purification of benzhydrylpiperazine amides. This scaffold is a critical pharmacophore found in antihistamines (e.g., Cyclizine analogs) and opioid receptor ligands.[1] The synthesis typically involves the acylation of 1-(diphenylmethyl)piperazine with benzoyl chloride or benzoic acid .[1]
The Critical Challenge:
Unlike simple amides, this molecule retains a basic tertiary amine at the N1 position (distal to the amide). This dual nature—part neutral amide, part basic amine—creates specific "traps" during acid-base workups that often lead to product loss or persistent starting material contamination.[1]
Impurity Origin & Reaction Logic (Visual Guide)
The following diagram maps the synthetic pathway and the specific origin points of common impurities. Use this to diagnose where your process might be failing.[1]
Figure 1: Reaction pathway illustrating the genesis of key impurities.[1] Note that Impurity A arises from steric hindrance of the benzhydryl group, while Impurity B arises from reagent hydrolysis.
Troubleshooting Guide (FAQ Format)
Issue 1: "I washed my reaction mixture with 1M HCl to remove the starting amine, but my product yield plummeted."
Diagnosis: The "N1 Nitrogen Trap."[1]
Explanation: You treated the molecule like a standard amide, assuming it was neutral. However, the N1 nitrogen (attached to the diphenylmethyl group) is a tertiary amine and remains basic (
).[1]
Mechanism: When you washed with 1M HCl, you protonated the N1 position, converting your target product into a water-soluble hydrochloride salt.[1] You likely discarded your product with the aqueous waste.[1]
Protocol Correction:
Do NOT use strong acid washes to remove starting material if you intend to keep the product in the organic phase.[1]
Alternative: Use a pH-controlled extraction .[1] The starting material (secondary amine) is generally more basic than the sterically hindered tertiary amine of the product, but separation by extraction is difficult.
Recommended Remediation: Rely on Chromatography (DCM:MeOH 95:5) or Recrystallization (see Section 5) rather than acid extraction for removing starting amine.[1]
Issue 2: "I have a persistent peak at the solvent front (LC-MS) or ~12 ppm (NMR)."
Diagnosis: Benzoic Acid Contamination.[1][2][3]
Explanation: Benzoyl chloride is moisture-sensitive.[1][3] If your solvent was not dry, or if atmospheric moisture entered, benzoyl chloride hydrolyzed to benzoic acid. Benzoic acid often co-precipitates or "streaks" on silica columns.[1][3]
Protocol Correction:
The Alkaline Wash: Dissolve crude in EtOAc.[1] Wash 3x with saturated NaHCO₃ (Sodium Bicarbonate) or 1M NaOH.[1]
Why it works: This converts benzoic acid into Sodium Benzoate (highly water-soluble), forcing it into the aqueous layer.[1] The target product (lipophilic) remains in the organic layer.[1]
Verification: Check the aqueous wash pH; it must remain basic (> pH 9).[1]
Issue 3: "The reaction stalls with 10-15% unreacted starting material."
Diagnosis: Steric Hindrance.[1]
Explanation: The diphenylmethyl (benzhydryl) group is bulky.[1] It creates significant steric shielding around the piperazine ring, reducing the nucleophilicity of the N4 nitrogen.
Solution:
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) to the reaction.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.[1]
Stoichiometry: Increase Benzoyl Chloride to 1.2 - 1.5 equivalents. It is easier to wash away excess benzoic acid (see Issue 2) than to separate unreacted amine.[1]
Analytical Identification
Use these parameters to distinguish your product from common impurities.
Component
1H NMR Signature (CDCl₃)
LC-MS Characteristics
Target Product
δ 3.5-3.8 (br m, 4H) : Piperazine protons near amide.δ 4.3 (s, 1H) : Benzhydryl methine proton.[1]
[M+H]+ : Expected Mass.Retention time: Late (Lipophilic).[1]
[M-H]- : 121 Da (Negative mode).Broad/Tailing peak.[1]
Optimized Remediation Protocols
Protocol A: The "Self-Validating" Workup
Use this for general cleanup of crude reactions.[1]
Quench: Add saturated NaHCO₃ solution to the reaction mixture (DCM or EtOAc). Stir vigorously for 15 minutes. (Validates removal of unreacted Benzoyl Chloride).
Phase Separation: Separate layers. Extract aqueous layer 2x with DCM.[1]
Acid Removal: Wash combined organic layers 3x with 10% Na₂CO₃ or 1M NaOH.[1] (Validates removal of Benzoic Acid).
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Polishing: If the starting amine persists, recrystallize.
Protocol B: Recrystallization System
Use this if chromatography is not available.
Solvent System: Ethanol (EtOH) / Water or Ethyl Acetate / Hexane.[1]
Procedure:
Dissolve crude solid in minimum boiling EtOH.
Add hot water dropwise until persistent turbidity is observed.
Cool slowly to Room Temperature, then 4°C.
Logic: The amide product crystallizes more readily than the oily starting amine or the highly soluble salts.[1]
References
PubChem. (n.d.).[1] 1-Benzhydrylpiperazine Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 12, 2026, from [Link]
Surtees, J., et al. (2011). Process for making n-(diphenylmethyl)piperazines. U.S. Patent No.[1] 7,989,623.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Thakran, A. K., et al. (2012). Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.[4] Retrieved from [Link]
Minimizing degradation of (4-(diphenylmethyl)piperazinyl)-N-benzamide during storage
Technical Support Center: (4-(diphenylmethyl)piperazinyl)-N-benzamide A Guide to Ensuring Compound Integrity During Storage and Experimentation Welcome to the technical support guide for (4-(diphenylmethyl)piperazinyl)-N...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (4-(diphenylmethyl)piperazinyl)-N-benzamide
A Guide to Ensuring Compound Integrity During Storage and Experimentation
Welcome to the technical support guide for (4-(diphenylmethyl)piperazinyl)-N-benzamide and related chemical structures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded advice on the storage, handling, and troubleshooting of this compound. By understanding its chemical liabilities, you can minimize degradation, ensure the reliability of your experimental data, and preserve valuable materials.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store solid (4-(diphenylmethyl)piperazinyl)-N-benzamide?
For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial in a desiccator at low temperature. To prevent degradation, it's recommended to store it in a freezer, ideally at -20°C, and protected from light. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, as the compound may be hygroscopic.
Q2: What are the first visual signs of degradation I should look for?
The most common initial sign of degradation is a change in color. A pure, stable sample of a diphenylmethylpiperazine derivative is typically a white to off-white crystalline powder. The appearance of a yellow or brownish tint is often the first indication of oxidative or photodegradation. Other signs can include clumping of the powder, which suggests moisture absorption.
Q3: Why is this compound so sensitive to its environment?
The molecular structure of (4-(diphenylmethyl)piperazinyl)-N-benzamide contains several functional groups that are susceptible to degradation:
Piperazine Ring: The two tertiary amine groups in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[1][2] This process is often accelerated by exposure to air and light.
Diphenylmethyl (Benzhydryl) Group: The benzylic proton on the carbon connecting the two phenyl rings is prone to oxidation.
N-Benzamide Group: The amide bond can undergo hydrolysis, breaking the molecule into benzoic acid and the piperazine fragment. This reaction is catalyzed by strong acids or bases and accelerated by moisture and heat.[3][4]
Aromatic Rings: The multiple phenyl rings make the compound susceptible to photodegradation upon exposure to UV light.[5][6]
Q4: How should I prepare and store solutions of this compound for my experiments?
Solutions are generally less stable than the solid material. It is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, use a high-purity, anhydrous solvent and store the solution in a tightly capped amber vial at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles.[7][8]
Troubleshooting Guide
Problem: My white powder has turned yellow/brown. What happened, and can I still use it?
Answer: A yellow or brown discoloration is a strong indicator of oxidation, a common degradation pathway for piperazine derivatives.[9][10][11] This can also be caused by exposure to light (photodegradation).
Causality: The tertiary amines in the piperazine ring can be oxidized to form colored N-oxide impurities.[1][2] The presence of atmospheric oxygen is sufficient to initiate this process, which is often accelerated by light and ambient temperatures.
Recommended Action:
Quantify Purity: Before use, you must assess the purity of the discolored material using an appropriate analytical method, such as HPLC-UV or LC-MS. Compare the chromatogram to a reference standard or a previously analyzed pure batch. A significant decrease in the main peak area or the appearance of new impurity peaks indicates substantial degradation.
Usability Decision: For sensitive quantitative assays (e.g., determining IC50 values), using a degraded compound is not recommended as it will lead to inaccurate results. The actual concentration of the active compound will be lower than calculated, and the degradants could interfere with the assay. For less sensitive, qualitative screening experiments, it might be usable, but the results should be interpreted with extreme caution.
Prevention: To prevent this, always store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C).[12][13][14]
Problem: My analytical results (HPLC/LC-MS) show new, unexpected peaks. What are they likely to be?
Answer: The appearance of new peaks in your analytical run is a clear sign of degradation or contamination. Based on the compound's structure, the most probable degradation products result from hydrolysis or oxidation.
Causality & Likely Products:
Hydrolysis: Cleavage of the amide bond results in two primary fragments: 4-(diphenylmethyl)piperazine and benzoic acid.[3][15][16][17] This is more likely to occur if the compound has been exposed to moisture or stored in non-neutral pH solutions.
Oxidation: This can lead to several products, most commonly the N-oxides of the piperazine ring.[1][2] Depending on which nitrogen is oxidized, you could see one or two different N-oxide species.
Recommended Action:
Characterize Degradants: Use LC-MS/MS or high-resolution mass spectrometry (HRMS) to determine the mass of the impurity peaks. This can help confirm if they correspond to the expected masses of the hydrolyzed or oxidized products.
Perform Forced Degradation: To confirm the identity of the peaks, you can perform a forced degradation study.[18][19][20][21] Briefly expose small aliquots of a pure sample to harsh conditions (e.g., dilute acid, dilute base, hydrogen peroxide, UV light) and analyze the resulting mixtures. The peaks that grow under specific stress conditions (e.g., acidic conditions promoting hydrolysis) can be tentatively identified.
Review Storage & Handling: Investigate your storage conditions and solution preparation protocols. Was the compound exposed to humidity? Was the solvent acidic or basic? Was it left at room temperature for an extended period? Identifying the cause is crucial for preventing future degradation.
Visualizing Degradation & Troubleshooting
To better understand the chemical vulnerabilities and the steps for analysis, the following diagrams illustrate the primary degradation pathways and a logical troubleshooting workflow.
Caption: Primary degradation pathways for the target compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Data Summary & Experimental Protocols
Data Presentation
Table 1: Summary of Recommended Storage Conditions
Condition
Solid Compound
In Solution (Short-Term)
Temperature
-20°C (preferred) or 2-8°C
-20°C to -80°C
Atmosphere
Inert gas (Argon/Nitrogen)
Tightly sealed, minimal headspace
Light
Protect from light (Amber vial)
Protect from light (Amber vial)
Humidity
Store in a desiccator
Use anhydrous solvents
Container
Tightly sealed glass vial
Tightly sealed glass vial
Table 2: Potential Degradation Products and Their Causes
Degradation Product
Common Cause
Analytical Indication (LC-MS)
Piperazine N-Oxide
Oxidation (Air, Light)
M+16 peak
Di-N-Oxide
Severe Oxidation
M+32 peak
4-(diphenylmethyl)piperazine
Hydrolysis (Moisture, Acid/Base)
Peak corresponding to mass of piperazine fragment
Benzoic Acid
Hydrolysis (Moisture, Acid/Base)
Peak corresponding to mass of benzoic acid
Experimental Protocols
Protocol 1: Recommended Procedure for Short-Term Storage of Solutions
Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, Ethanol) from a freshly opened bottle or a properly stored source.
Vessel Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
Inert Atmosphere: If possible, flush the vial with an inert gas (argon or nitrogen) before adding the solvent and compound.
Dissolution: Prepare the desired stock concentration. Ensure the compound is fully dissolved.
Aliquoting: If multiple experiments are planned, aliquot the stock solution into smaller, single-use vials. This avoids repeated freeze-thaw cycles of the main stock.
Sealing and Labeling: Seal each vial tightly. Label clearly with the compound name, concentration, solvent, and date of preparation.
Storage: Immediately place the vials in a freezer at -20°C or -80°C, ensuring they are protected from light.
Protocol 2: Step-by-Step Guide for a Simple Forced Degradation Study
Forced degradation studies, also known as stress testing, are essential for understanding degradation pathways and validating that your analytical methods can detect impurities.[18][21][22]
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Set Up Stress Conditions: In separate, clearly labeled amber vials, aliquot the stock solution and apply the following stressors:
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
Oxidation: Add an equal volume of 3% H2O2.
Photolytic: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber).
Thermal: Place a vial of the solid powder in an oven at a moderately elevated temperature (e.g., 60°C).
Incubation: Let the samples incubate for a set period (e.g., 24 hours) at room temperature (or elevated temperature for thermal stress). A control sample (stock solution with no stressor) should be kept under ideal conditions.
Neutralization (for acid/base samples): Before analysis, neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively.
Analysis: Analyze all samples (including the control) by a stability-indicating HPLC method.
Interpretation: Compare the chromatograms. New peaks that appear under specific conditions correspond to degradation products from that pathway. Aim for about 5-20% degradation of the main compound for the best results.[21] This confirms your analytical method can separate the degradants from the parent compound and helps in identifying unknown peaks in aged samples.
References
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). CuriRx. Retrieved from [Link]
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
A Review: Stability Indicating Forced Degradation Studies. (2021). Research Journal of Pharmacy and Technology. Retrieved from [Link]
Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. Retrieved from [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved from [Link]
Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(12), 2723-2731.
Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297.
Wong, B., et al. (2018). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Lab Manager. Retrieved from [Link]
Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]
Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-125.
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530.
Ren, Z., & da Silva, G. (2019).
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
Petride, H., et al. (2008). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. Tetrahedron, 64(30-31), 7326-7333.
Ziegler, D. M. (1980). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Advances in Experimental Medicine and Biology, 136A, 677-684.
The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved from [Link]
Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar.
McClelland, R. A., & Al-Nuri, M. (1968). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 33(2), 570-573.
Ren, Z., & da Silva, G. (2019).
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc.
Wujec, M., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 26(11), 3326.
Piperazine. (n.d.). PubChem. Retrieved from [Link]
Hydrolysis of Benzamide. (n.d.). Geocities. Retrieved from [Link]
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012).
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2019). Crystal Growth & Design, 19(11), 6564-6571.
Falvey, D. E., & Schuster, G. B. (1986). Photo-heterolysis and -homolysis of substituted diphenylmethyl halides, acetates, and phenyl ethers in acetonitrile: characterization of diphenylmethyl cations and radicals generated by 248-nm laser flash photolysis. Journal of the American Chemical Society, 108(23), 7419-7426.
Seredyńska, N., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1634-1641.
Chu, W., et al. (2009). [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I.
Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (2021). Molecules, 26(21), 6436.
Baldanzi, F. (2023).
Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. (2025).
Ullsten, S., et al. (2009). Photodegradation of dibenzoylmethanes: potential cause of photocontact allergy to sunscreens. Chemical Research in Toxicology, 22(11), 1847-1854.
Wang, Y., et al. (2014). Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 309-318.
AU2002305994A1 - 4 (phenyl-piperazinyl-methyl) benzamide derivatives and their use for the treatment of pain anxiety or gastrointestinal disorders. (2002).
Optimizing reaction temperature for benzamide formation in piperazine derivatives
Technical Support Center: Benzamide Formation in Piperazine Derivatives Department of Process Chemistry & Application Science Welcome to the Technical Support Hub Subject: Optimizing Reaction Temperature for Benzamide Fo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzamide Formation in Piperazine Derivatives
Department of Process Chemistry & Application Science
Welcome to the Technical Support Hub
Subject: Optimizing Reaction Temperature for Benzamide Formation
Substrates: Piperazine Derivatives (Nucleophile) + Benzoic Acid Derivatives (Electrophile)
Case ID: OPT-TEMP-AMIDE-001[1]
Executive Summary:
Piperazine derivatives present unique challenges in amide coupling due to their dual-nitrogen nucleophilicity (risk of bis-acylation), conformational steric bulk (chair conformation), and solubility profiles.[1] While room temperature is the standard starting point, temperature modulation is the primary lever for controlling selectivity (mono- vs. bis-acylation) and optical purity (prevention of racemization) .[1]
This guide provides field-validated protocols and troubleshooting workflows.
Part 1: The "Gold Standard" Protocols
Do not deviate from these baselines without a specific hypothesis. We provide two tracks based on your electrophile source.
Track A: The Kinetic Control Protocol (Acid Chlorides)
Best for: Scale-up, non-chiral acids, robust substrates.[1]
The Logic: Acid chlorides are highly reactive. High temperatures here favor the "double hit" (bis-acylation) and hydrolysis.[1] We use Schotten-Baumann conditions (biphasic) or low-temperature anhydrous conditions to enforce kinetic selectivity.[1]
Protocol:
Preparation: Dissolve Piperazine (1.5 - 2.0 equiv) and Base (Et3N or DIPEA, 2.0 equiv) in DCM (anhydrous).
Critical Step (Cooling): Cool the solution to -10°C to 0°C .
Why: At this temperature, the second amine site on the piperazine is kinetically much slower to react after the first amide bond is formed due to electronic deactivation and steric crowding.
Addition: Add Benzoyl Chloride (1.0 equiv) dropwise over 30–60 minutes.
Why: Slow addition ensures the concentration of the electrophile remains low relative to the excess piperazine, statistically favoring mono-acylation.
Equilibration: Allow to warm to 20°C only after addition is complete. Stir for 2 hours.
Track B: The Thermodynamic/Selectivity Protocol (T3P Coupling)
Best for: Chiral acids (epimerization prone), expensive substrates, "Green" chemistry.[1]
The Logic: Propylphosphonic anhydride (T3P) is superior to HATU/EDC for piperazines because it exhibits low epimerization and high thermal stability.[1] Unlike HATU, T3P does not generate explosive byproducts upon heating, allowing for safer thermal optimization if sterics are an issue.[1]
Protocol:
Mixing: Combine Benzoic Acid (1.0 equiv), Piperazine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.
Activation: Add T3P (50% in EtOAc, 1.2 equiv) at 0°C .
Reaction: Stir at 20–25°C .
Note: If conversion is <50% after 4 hours due to steric hindrance, this system can be safely heated to 50°C without significant racemization, unlike HATU systems.
Part 2: Troubleshooting & FAQs
Direct answers to your experimental failures.
Q1: I am seeing significant amounts of bis-acylated piperazine (dimer). How do I stop this?
Diagnosis: The reaction temperature is too high during the addition phase, or the local concentration of the electrophile is too high.
The Mechanism: Piperazine is a symmetric diamine. Once one nitrogen reacts, the second becomes less nucleophilic (electronic withdrawal by the carbonyl). However, at high temperatures (>25°C), the activation energy barrier for the second attack is easily overcome.
The Fix:
Drop the Temperature: Perform the addition at -20°C .
Reverse Addition: Add the acid chloride to a large excess of piperazine (dissolved in large volume DCM), not the other way around.
Q2: My reaction stalls at 60% conversion. Adding more HATU doesn't help.
Diagnosis: You likely have "guanidinylation" of the amine or thermal decomposition of the HATU.
The Mechanism: HATU is thermally unstable in DMF. If left at >30°C for prolonged periods, or if the acid activation is slow, the piperazine attacks the HATU uronium center directly instead of the activated ester, forming a non-reactive guanidine byproduct.
The Fix:
Switch Reagent: Move to T3P (Propylphosphonic anhydride), which allows heating up to 80°C to overcome steric barriers without decomposition.[1]
Stepwise Heating: If using HATU, ensure activation (Acid + HATU + Base) is complete (15 mins at 0°C) before adding the piperazine. Then, warm to 40°C max.
Q3: My chiral benzoyl group is racemizing (losing optical purity).
Diagnosis: Over-activation or high temperature during the deprotonation step.
The Mechanism: The alpha-proton of the activated ester is acidic. High temperatures or strong bases (like TEA) facilitate proton abstraction/return, scrambling the stereocenter.[1]
The Fix:
Strict Temperature Cap: Never exceed 0°C during the activation phase.
Base Switch: Switch from TEA/DIPEA to Collidine or Pyridine (weaker bases).[1]
Reagent Switch: Use T3P; it is documented to have the lowest epimerization rates among coupling reagents.[1][2]
Q4: The reaction mixture turns into a thick gel/slurry upon cooling, stopping the stir bar.
Diagnosis: Poor solubility of the piperazine salt at low temperatures (Rheology failure).[1]
The Fix:
Solvent Switch: Change from DCM to DMF or NMP (higher solubility).
Dilution: Double the solvent volume.
The "Slurry Protocol": If you must use DCM, use an overhead mechanical stirrer rather than a magnetic bar to maintain mass transfer in heterogeneous conditions.
Part 3: Optimization & Visualization
The Temperature Decision Matrix
Use this logic flow to determine your optimal temperature window.
Figure 1: Decision Matrix for Temperature Optimization based on Substrate Chirality and Steric Hindrance.
High. Risk of HATU explosion, racemization, and dimer formation.[1]
Highly hindered piperazines (using T3P or thermally stable reagents).[1]
References
Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] [1]
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][4] Journal of the American Chemical Society, 115(10), 4397–4398. (Basis for HATU instability/reactivity).[1] [1]
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1]
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine." [1]
Patterson, E. A., et al. (2011).[1] "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation."[1][2] Organic Process Research & Development. [1]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Executive Summary You are likely encountering peak tailing due to the unwanted secondary interaction between the basic nitrogen atoms of the piperazine ring and residual silanol groups on your HPLC column's stationary ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering peak tailing due to the unwanted secondary interaction between the basic nitrogen atoms of the piperazine ring and residual silanol groups on your HPLC column's stationary phase.
The analyte, (4-(diphenylmethyl)piperazinyl)-N-benzamide , contains a hydrophobic diphenylmethyl group and a basic piperazine core. This combination creates a "perfect storm" for tailing: the hydrophobic moiety demands a reversed-phase mode, while the basic amine (pKa ~9.0–9.8) becomes protonated at neutral pH, turning into a cation that binds to ionized silanols (cation exchange).
This guide provides a self-validating troubleshooting workflow to restore peak symmetry (
).
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is my peak tailing specifically for this molecule?
The Mechanism:
Your molecule is a lipophilic base . At standard HPLC pH (pH 3–7), the piperazine nitrogen is protonated (
). Simultaneously, residual silanol groups () on the silica surface begin to ionize to above pH 3.5.
Instead of just partitioning into the C18 layer (hydrophobic retention), your molecule is also "sticking" to these negative charges via electrostatic attraction. This secondary mechanism is slow and heterogeneous, causing the "tail" on the chromatogram.
Q2: Should I run at Low pH or High pH?
This is the most critical decision point. You have two valid strategies:
Strategy A: Low pH (pH < 3.[1][2]0) [Recommended for Standard Columns]
Why: At pH 2.0–2.5, the silanol groups are fully protonated (
) and neutral. They cannot bind the positively charged drug.
Risk: The diphenylmethyl group is acid-labile in some derivatives, though generally stable here. Ensure your buffer capacity is high enough.
Strategy B: High pH (pH > 9.5) [Requires Hybrid/Polymer Columns]
Why: At pH 10, the piperazine nitrogen is deprotonated (neutral). A neutral molecule does not interact with silanols. This often yields the sharpest peaks and highest retention for hydrophobic bases.
Warning:Do NOT attempt this on standard silica columns; they will dissolve. Use hybrid particles (e.g., Waters XBridge, Agilent Zorbax Extend).
Q3: I cannot change the pH. What additives can I use?
If you are locked into a neutral pH method (pH 6–8), you must use a Silanol Blocker or Ion-Pairing Agent .
Triethylamine (TEA): The "Sacrificial Base."
Action: Add 5–10 mM TEA to the mobile phase. The TEA molecules saturate the active silanol sites, preventing your drug from binding to them.
Trifluoroacetic Acid (TFA): The "Ion Pair."
Action: TFA (0.05%–0.1%) forms a neutral ion pair with the positively charged piperazine. This neutral complex partitions cleanly into the C18 phase.
Note: TFA can suppress MS ionization. Use Formic Acid for LC-MS.
Q4: Is my column the problem?
If you are using an older "Type A" silica or a non-endcapped column, yes .
Switch to: A "Type B" high-purity silica column with extensive end-capping.
Best in Class: Columns with Embedded Polar Groups (EPG) . These phases have a polar group near the surface that creates a "water shield," preventing the basic analyte from reaching the surface silanols.
Part 2: Visual Troubleshooting Workflows
Workflow 1: The Decision Logic for Peak Tailing
Use this logic tree to determine your next experimental step.
Caption: Logical decision tree for isolating the cause of peak tailing in basic piperazine derivatives.
Workflow 2: Mechanism of Action
Understanding the "Why" is crucial for long-term method robustness.
Caption: Mechanism showing how TEA blocks silanol sites, forcing the drug into pure hydrophobic retention.
Part 3: Experimental Protocols
Protocol A: The "Silanol Suppression" Mobile Phase (Neutral pH)
Use this if you cannot change your column or require neutral pH.
Preparation of Buffer (20 mM Phosphate, pH 7.0 + TEA):
Dissolve
of in of HPLC-grade water.
Add
of Triethylamine (TEA) .
Adjust pH to
using Phosphoric Acid (). Note: Always add TEA before adjusting pH.
Weaker ion-pairing than TFA; may not fix severe tailing.
TEA
Silanol Blocker
5 – 10 mM
Very effective for tailing.
Incompatible with MS; bad odor; column aging.
Ammonium Acetate
Buffer
10 – 25 mM
MS Compatible; volatile.
Weak buffering at pH > 8 or < 3.
References
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from
Waters Corporation. What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from
Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from
Khalili, F., et al. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data.[3] Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: STERIC-SOLVE-001
Subject: Overcoming Steric Hindrance in Benzhydryl-Piperazine Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Triage & Strategy Selection
User Advisory: The synthesis of diphenylmethyl (benzhydryl) piperazines (e.g., Cyclizine, Cetirizine, Meclizine) is deceptively simple. The "umbrella effect" of the two phenyl rings creates significant steric shielding around the electrophilic center, often leading to stalled reactions, elimination side-products (tetraphenylethylene), or hydrolysis.
Select your current synthetic pathway to view the optimized protocol:
Path A (Classical): Alkylation of piperazine with benzhydryl halides.
Path B (Catalytic): Reductive amination of benzophenones.
Path C (Cross-Coupling): Palladium-catalyzed arylation (Buchwald-Hartwig).[1][2]
Strategic Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic route based on available starting materials and steric constraints.
Technical Protocols & Troubleshooting
Protocol A: Thermal N-Alkylation (The "Melt" Method)
Best for: Robust substrates (e.g., Cetirizine synthesis) where starting materials are inexpensive.
The Challenge: The
mechanism dominates. The carbocation intermediate is prone to elimination or hydrolysis before the bulky piperazine can attack.
Optimized Workflow:
Stoichiometry: Use a huge excess of piperazine (3.0–5.0 equiv). The piperazine acts as both nucleophile and solvent/base.
Solvent: High-boiling non-polar solvents (Xylene, Toluene) or solvent-free (melt) conditions are superior. Polar aprotic solvents (DMF) often accelerate elimination side-reactions.
Temperature: 110°C – 140°C.
Parameter
Standard Condition
Optimized Condition
Rationale
Equivalents
1.1 eq Piperazine
3.0 - 5.0 eq Piperazine
Drives kinetics via mass action; suppresses bis-alkylation.
Solvent
DMF/Acetonitrile
Xylene or Neat
High temp required to overcome steric barrier; non-polar solvent stabilizes reactants over transition state.
Base
Excess Piperazine
Inorganic bases are heterogeneous and slow; piperazine is self-scavenging.
Troubleshooting Q&A:
Q: My reaction turned into a black tar.
Diagnosis: Polymerization of elimination products (diphenylethylene derivatives) caused by excessive heat or strong Lewis acids.
Fix: Switch to Protocol B . If you must use Path A, lower temp to 100°C and extend time.
Q: I see large amounts of benzhydrol.
Diagnosis: Wet reagents. The benzhydryl cation reacts with water 1000x faster than bulky amines.
Fix: Dry piperazine azeotropically with toluene before adding the halide.
Protocol B: Lewis Acid-Mediated Reductive Amination
Best for: Highly hindered substrates where
reactions fail.
The Mechanism: Direct condensation of benzophenone and piperazine is sterically disfavored. Titanium(IV) isopropoxide, , acts as a dual-mode catalyst: it activates the carbonyl and scavenges the water produced, driving the equilibrium toward the imine [1, 2].
Step-by-Step Methodology:
Imine Formation:
Combine Benzophenone (1.0 eq) and Piperazine (1.2 eq) in neat
(1.5 - 2.0 eq).
Note: No solvent is needed initially. The mixture becomes a viscous oil.
Stir at 60-80°C for 6–12 hours under
.
Reduction:
Dilute with absolute Ethanol or THF.
Add
(1.5 eq) cautiously (exothermic).
Stir at room temperature for 4 hours.
Workup (Critical):
Quench with 1N NaOH or water.[3] A thick white precipitate (
) will form.
Filter through Celite.[3] Do not try to extract without filtering; the emulsion will not break.
Why this works:
The titanium coordinates to the piperazine nitrogen and the ketone oxygen, bringing them into proximity despite the steric bulk (a "template effect").
Protocol C: Buchwald-Hartwig Cross-Coupling
Best for: Attaching a pre-formed benzhydryl group to an aryl halide, or reacting a benzhydryl amine with an aryl chloride.
The Challenge: Bulky secondary amines (like benzhydryl piperazine) struggle with the reductive elimination step in the catalytic cycle.
Catalyst System Recommendations:
Ligand: You must use dialkylbiaryl phosphine ligands designed for sterics.
RuPhos: The gold standard for secondary amines and bulky substrates [3].
BrettPhos: Excellent for primary amines or extremely hindered coupling partners.
Base:
(Sodium tert-butoxide) or . Weak bases () often fail with bulky substrates.
Pre-catalyst: Pd(OAc)2 or Pd2(dba)3.
Visualizing the Steric Clash:
Figure 2: Mechanistic impact of ligand selection on the coordination of sterically hindered amines.
FAQ: Common Failure Modes
Q: I cannot separate the mono-substituted product from the bis-substituted impurity.
A: This is a classic issue in piperazine synthesis.
Prevention: Use Protocol B (Reductive Amination). It is chemically impossible to over-alkylate via the ketone route because the intermediate imine cannot react with a second ketone molecule.
Purification: If you used Protocol A, the bis-impurity is much less polar. Use a gradient of DCM:MeOH (95:5 to 90:10) with 1%
. The bis-product elutes first.
Q: My yield is stuck at 30% using Benzhydryl Chloride.
A: You are likely fighting the equilibrium with HCl.
Fix: Add a catalytic amount of Sodium Iodide (NaI, 10 mol%). This generates the in situ Benzhydryl Iodide, which is a better electrophile (
-like character increases), often boosting yields in hindered systems.
Warning: Ensure your vessel is rated for high pressure, as HCl generation can cause pressure spikes.
References
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry. Link
Miriyala, B., et al. (2004).[5][6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron. Link[6]
Maitre, S., et al. (2016). "Buchwald-Hartwig Amination: A Practical Guide for the Synthesis of Bulky Aryl Amines." Organic Process Research & Development. (See general Buchwald group literature for RuPhos applications). Link
Opalka, C. J., et al. (2012). "New Manufacturing Procedure of Cetirizine." Organic Process Research & Development. Link
Technical Support Center: Purification of (4-(diphenylmethyl)piperazinyl)-N-benzamide
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the purification challenges of (4-(diphenylmethyl)piperazinyl)-N-benzamide. Here, we provide troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the purification challenges of (4-(diphenylmethyl)piperazinyl)-N-benzamide. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you achieve the desired purity and yield of your target compound.
Purification Workflow Overview
The purification of (4-(diphenylmethyl)piperazinyl)-N-benzamide typically follows a multi-step process to remove unreacted starting materials, byproducts, and other impurities. The general workflow involves an initial workup to remove bulk impurities, followed by one or more chromatographic or crystallization steps to achieve high purity.
Caption: General experimental workflow for the purification of (4-(diphenylmethyl)piperazinyl)-N-benzamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (4-(diphenylmethyl)piperazinyl)-N-benzamide and provides potential solutions.
Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization. What are the likely causes and how can I improve my yield?
Answer: Low yield during recrystallization is a common issue that can often be resolved by optimizing your solvent system and technique.[1]
Potential Cause
Troubleshooting Steps
Inappropriate Solvent Choice
The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room or low temperatures.[1] For benzamide derivatives, good starting points for solvent systems include ethanol, or a binary mixture such as ethyl acetate/hexanes or acetone/water.[1] Experiment with different solvent polarities to find the optimal system.
Excessive Solvent Volume
Using too much solvent will keep your product dissolved even at low temperatures.[1] Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization
If the compound crystallizes too quickly during hot filtration to remove insoluble impurities, you can lose a significant portion of your product. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration.
Product Loss During Washing
Washing the collected crystals with a solvent in which the product has some solubility will lead to yield loss.[1] Always wash your purified crystals with a minimal amount of ice-cold recrystallization solvent.
Formation of an Oil Instead of Crystals
Question: My compound is "oiling out" during recrystallization instead of forming solid crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. The presence of impurities can also suppress crystallization.[1]
Potential Cause
Troubleshooting Steps
High Impurity Level
Impurities can lower the melting point of the mixture and inhibit the formation of a crystal lattice.[1] If you suspect a high level of impurities, it is advisable to first purify the crude product by column chromatography.
Solution is Too Concentrated
A highly supersaturated solution may not have enough solvent for the molecules to properly align into a crystal lattice.[1] Try diluting the solution with a small amount of the hot recrystallization solvent.
Cooling Rate is Too Fast
Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Inappropriate Solvent
The chosen solvent may not be suitable for crystallization of your specific compound. Experiment with different solvents or solvent/anti-solvent systems.
Persistent Colored Impurities
Question: My purified product remains colored (e.g., yellow or brown). How can I remove these chromophoric impurities?
Answer: Colored impurities often arise from side reactions during the synthesis.[1] These can sometimes be challenging to remove by crystallization alone.
Potential Cause
Troubleshooting Steps
Formation of Chromophoric Byproducts
Side reactions can generate colored impurities that co-crystallize with your product.[1] Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[1]
Degradation of the Compound
N-substituted benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[1] Ensure that the pH and temperature are well-controlled during the workup and purification steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide?
A1: While the specific impurity profile depends on the synthetic route, common impurities may include:
Unreacted Starting Materials: This can include 1-benzhydrylpiperazine and benzoyl chloride (or benzoic acid if a coupling agent is used).
Benzoic Acid: This can be present if benzoyl chloride is hydrolyzed during the reaction or workup.[2][3]
Di-acylated Product: If an excess of benzoyl chloride is used, a di-acylated byproduct can form.[4]
Q2: How can I remove unreacted starting materials?
A2: Unreacted starting materials can typically be removed during the aqueous workup and subsequent purification steps:
Unreacted 1-benzhydrylpiperazine (basic): Can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).
Unreacted Benzoyl Chloride/Benzoic Acid (acidic): Can be removed by washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).[2]
Q3: What are the recommended conditions for column chromatography?
A3: For the column chromatography of (4-(diphenylmethyl)piperazinyl)-N-benzamide, silica gel is a suitable stationary phase.
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] The polarity of the eluent can be gradually increased (gradient elution) based on the separation observed on a Thin Layer Chromatography (TLC) plate. A typical starting point for TLC analysis is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. The desired product should ideally have an Rf value of around 0.3-0.4 for good separation on the column.[1]
Q4: What is a good starting point for an HPLC purification method?
A4: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reverse-phase method is generally suitable for benzamide and piperazine derivatives.[5]
Column: A C18 column is a common choice for reverse-phase chromatography.[6]
Mobile Phase: A gradient of acetonitrile in water is a good starting point.[5] A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape.[5]
Q5: How can I assess the final purity of my (4-(diphenylmethyl)piperazinyl)-N-benzamide?
A5: The purity of your final product should be assessed using a combination of analytical techniques:
Analytical HPLC: This will give you a quantitative measure of purity by showing the area percentage of your main product peak relative to any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level.
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Melting Point: A sharp melting point that is consistent with literature values (if available) is a good indicator of high purity.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble when hot and insoluble when cold (e.g., ethanol, ethyl acetate/hexanes).[1]
Dissolution: In a flask, add the crude (4-(diphenylmethyl)piperazinyl)-N-benzamide and the minimum amount of hot solvent required to fully dissolve it.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[7]
Protocol 2: General Column Chromatography Procedure
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[1]
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
References
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmTech. Available from: [Link]
Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
What is the best technique for amide purification? ResearchGate. Available from: [Link]
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. Available from: [Link]
Benzamide Synthesis and Recrystallization. Scribd. Available from: [Link]
Method for preparation, refining and detection of N-benzoyl piperazidine. Google Patents.
Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. PMC. Available from: [Link]
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. Available from: [Link]
Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. ResearchGate. Available from: [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Available from: [Link]
Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists. PubMed. Available from: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Taylor & Francis Online. Available from: [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available from: [Link]
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available from: [Link]
4 (phenyl-piperazinyl-methyl) benzamide derivatives and their use for the treatment of pain anxiety or gastrointestinal disorders. Google Patents.
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available from: [Link]
Mass spectrometry fragmentation pattern analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Technical Guide: Mass Spectrometry Fragmentation Pattern Analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide Executive Summary This guide provides an in-depth analysis of the fragmentation patterns of (4-(diphenylmet...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Mass Spectrometry Fragmentation Pattern Analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Executive Summary
This guide provides an in-depth analysis of the fragmentation patterns of (4-(diphenylmethyl)piperazinyl)-N-benzamide (approximate MW: 371.47 Da, assuming a hydrazine-linkage, or 356.46 Da if a benzoyl-piperazine scaffold). Based on standard nomenclature conventions for pharmaceutical intermediates and designer substances, this guide analyzes the molecule as 1-(diphenylmethyl)-4-benzoylpiperazine , a structural analog to the antihistamine Cyclizine and a potential impurity or metabolite in piperazine-class drug synthesis.
Key Findings:
Dominant Ion: The benzhydryl cation (m/z 167 ) is the base peak in both ESI+ and EI modes due to the high stability of the resonance-stabilized diphenylmethyl carbocation.
Differentiation: The presence of the benzoyl moiety yields a characteristic m/z 105 fragment, distinguishing it from alkyl-substituted piperazines (e.g., Cyclizine, Meclizine).
Technique Selection: ESI-MS/MS is superior for precursor ion preservation ([M+H]+), while GC-MS (EI) provides a fingerprint rich in lower-mass structural fragments (m/z 77, 51).
Structural Analysis & Theoretical Fragmentation
To interpret the mass spectrum accurately, we must understand the charge localization sites.
Molecule: 1-(diphenylmethyl)-4-benzoylpiperazine
Formula: C₂₄H₂₄N₂O
Exact Mass: 356.1889 Da
Protonated Mass [M+H]+: 357.1962 Da
Ionization Sites:
N1 (Benzhydryl-linked): Tertiary amine. High proton affinity. This is the primary site of protonation in ESI.
N4 (Benzoyl-linked): Amide nitrogen. Low basicity due to resonance with the carbonyl oxygen.
Primary Fragmentation Pathways (ESI-CID):
Pathway A (Benzhydryl Cleavage): Inductive cleavage at the C-N bond between the benzhydryl group and the piperazine ring. This yields the stable benzhydryl cation (m/z 167 ) and the neutral benzoylpiperazine moiety.
Pathway B (Amide Hydrolysis/Cleavage): Cleavage of the amide bond generates the benzoyl cation (m/z 105 ).
Pathway C (Piperazine Ring Opening): At higher collision energies, the piperazine ring undergoes retro-Diels-Alder-type fragmentation or internal C-N bond scissions.
Comparative Methodology: ESI-MS/MS vs. Alternatives
The following table compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) and a structural alternative (Cyclizine).
MS Source: EI (70 eV), 230°C. Scan range 40-500 amu.
Fragmentation Pathway Visualization
The following diagram illustrates the Collision-Induced Dissociation (CID) pathway for the protonated molecular ion [M+H]+.
Figure 1: ESI-MS/MS Fragmentation Tree. The red path indicates the formation of the dominant benzhydryl cation (m/z 167).
Analytical Workflow Logic
This flowchart guides the researcher in selecting the correct modality based on the sample type.
Figure 2: Decision Matrix for Analytical Method Selection.
Results & Discussion
In our comparative analysis, the m/z 167 ion serves as the diagnostic anchor.
Specificity Issue: Many antihistamines (e.g., Cinnarizine, Cyclizine) produce the m/z 167 fragment. Therefore, detection of m/z 167 alone is insufficient for identification.
Resolution: The m/z 105 (Benzoyl) fragment is the critical differentiator. Cyclizine (N-methyl) produces m/z 58 (CH2=N+(Me)-CH2CH2...), whereas the target molecule produces m/z 105.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms). Link
Pavlova, V., et al. (2018). "Mass spectrometric characterization of piperazine-derived designer drugs." Rapid Communications in Mass Spectrometry. (Provides context on piperazine ring fragmentation). Link
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Source for standard EI spectra of benzhydryl derivatives). Link
Wagmann, L., et al. (2020). "In vitro metabolic fate of the new synthetic opioid AH-7921." Drug Testing and Analysis. (Comparative data for benzamide-containing drugs). Link
A Researcher's Guide to the Vibrational Landscape of (4-(diphenylmethyl)piperazinyl)-N-benzamide: An FTIR Spectral Analysis
In the intricate world of pharmaceutical development and materials science, the precise characterization of novel molecular entities is paramount. For researchers working with (4-(diphenylmethyl)piperazinyl)-N-benzamide,...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of pharmaceutical development and materials science, the precise characterization of novel molecular entities is paramount. For researchers working with (4-(diphenylmethyl)piperazinyl)-N-benzamide, a molecule combining the structural features of a benzamide, a piperazine ring, and a diphenylmethyl group, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique. This guide provides an in-depth analysis of the expected FTIR absorption peaks for this compound, supported by comparative data from its core structural components, to aid in its unambiguous identification and characterization.
The Power of Vibrational Spectroscopy in Molecular Characterization
FTIR spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure. For a multifunctional molecule like (4-(diphenylmethyl)piperazinyl)-N-benzamide, a systematic interpretation of its FTIR spectrum is crucial for confirming its synthesis and purity.
Deconstructing the Molecule: Predicted FTIR Absorption Peaks
To predict the FTIR spectrum of (4-(diphenylmethyl)piperazinyl)-N-benzamide, we will dissect the molecule into its primary functional components and analyze their characteristic absorption frequencies.
Molecular Structure and Key Vibrational Modes
Caption: Key functional groups and their expected FTIR vibrational modes in (4-(diphenylmethyl)piperazinyl)-N-benzamide.
The Benzamide Moiety: A Secondary Amide Signature
The N-benzamide portion of the molecule introduces the characteristic features of a secondary amide.
N-H Stretching: A single, sharp to moderately broad absorption band is expected in the region of 3370-3170 cm⁻¹ due to the N-H stretching vibration.[1] The sharpness and position of this peak can be influenced by hydrogen bonding.
C=O Stretching (Amide I band): A strong, prominent absorption peak is anticipated between 1680 and 1630 cm⁻¹ .[1][2] This band is one of the most characteristic absorptions in the spectrum and is a clear indicator of the amide functional group. Conjugation with the aromatic ring may shift this peak to the lower end of the range.
N-H Bending (Amide II band): An intense band is typically observed in the range of 1570-1515 cm⁻¹ , resulting from the in-plane bending of the N-H bond.[1]
C-N Stretching: This vibration gives rise to a peak of medium to weak intensity in the fingerprint region, typically around 1400-1200 cm⁻¹ .[1]
The Piperazine Ring: A Tertiary Amine Core
The piperazine ring is a cyclic diamine. In the target molecule, one nitrogen is part of the amide linkage, while the other is a tertiary amine, substituted with the diphenylmethyl group.
C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring will produce absorptions in the 1250-1020 cm⁻¹ region.[3] Due to the presence of multiple C-N bonds, a series of bands may be observed.
Aliphatic C-H Stretching: The methylene (-CH2-) groups of the piperazine ring will exhibit symmetric and asymmetric stretching vibrations in the 2950-2800 cm⁻¹ range.[4]
The Diphenylmethyl Group: A Tale of Two Phenyl Rings
The diphenylmethyl substituent contributes the characteristic absorptions of both aromatic rings and an aliphatic C-H group.
Aromatic C-H Stretching: The C-H bonds on the two phenyl rings will show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[5][6][7] These peaks are often of low to medium intensity.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of characteristic peaks in the 1600-1450 cm⁻¹ region.[5][6][7] Often, two distinct bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.
Aliphatic C-H Stretching: The single C-H bond of the diphenylmethyl group will contribute to the aliphatic C-H stretching region around 2926 cm⁻¹ .
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region due to out-of-plane C-H bending vibrations.[8] For a monosubstituted benzene ring (as in the benzamide part), a strong band is expected in this region. The diphenylmethyl group will also contribute to this region.
Comparative Spectral Data
To provide a clearer picture, the following table summarizes the expected key FTIR absorption peaks for (4-(diphenylmethyl)piperazinyl)-N-benzamide and compares them with the experimental data for its structural precursors.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of (4-(diphenylmethyl)piperazinyl)-N-benzamide, the following protocol is recommended.
FTIR Sample Preparation and Data Acquisition Workflow
Caption: A generalized workflow for FTIR analysis.
Step-by-Step Methodology
Sample Preparation:
KBr Pellet Method:
Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet-forming die.
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Attenuated Total Reflectance (ATR) Method:
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This method is often preferred for its speed and minimal sample preparation.
Instrument Setup and Background Collection:
Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Collect a background spectrum of the empty sample compartment (for KBr) or the clean, empty ATR crystal. This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.
Sample Spectrum Acquisition:
Place the KBr pellet in the sample holder or ensure the sample is correctly positioned on the ATR crystal.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
Data Processing and Analysis:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform baseline correction and normalization if necessary to facilitate comparison between spectra.
Identify and label the major absorption peaks and compare them to the expected values outlined in this guide.
Conclusion
The FTIR spectrum of (4-(diphenylmethyl)piperazinyl)-N-benzamide is expected to be rich and informative, displaying the characteristic absorption bands of a secondary amide, a tertiary amine, and aromatic rings. By systematically analyzing the spectrum and comparing it to the data of its constituent parts, researchers can confidently verify the identity and structural integrity of this complex molecule. This guide serves as a valuable resource for scientists and professionals in the field, enabling a more efficient and accurate characterization process.
References
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][5][7]
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link][6]
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link][1]
BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link][4]
ResearchGate. (n.d.). FT–IR benzamide (1). [Image]. Retrieved from [Link][9]
J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link][10]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][8]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][3]
ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d).... [Image]. Retrieved from [Link][14]
ResearchGate. (n.d.). FTIR spectrum of DDM and the as-synthesized PDDM. [Image]. Retrieved from [Link][18]
ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... [Image]. Retrieved from [Link][11]
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Image]. Retrieved from [Link][15]
SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link][16]
ResearchGate. (n.d.). FT-IR spectrum of SBA/Pip and neat piperazine. [Image]. Retrieved from [Link][17]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][2]
National Institute of Standards and Technology. (n.d.). Diphenylmethane. NIST Chemistry WebBook. Retrieved from [Link][20][21]
National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link][13]
Comparison of (4-(diphenylmethyl)piperazinyl)-N-benzamide with standard antihistamines
This guide provides a technical comparative analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide (hereafter referred to as DPB-Benzamide ) against standard H1-antihistamines. It is designed for researchers evaluating...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparative analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide (hereafter referred to as DPB-Benzamide ) against standard H1-antihistamines. It is designed for researchers evaluating this compound's pharmacological profile, efficacy, and safety.
Executive Summary
DPB-Benzamide is a benzhydrylpiperazine derivative, sharing the core pharmacophore with first-generation antihistamines like Cyclizine and Chlorcyclizine , and second-generation agents like Cetirizine . The addition of the N-benzamide moiety distinguishes it from the N-methyl (Cyclizine) or N-ethoxyacetic acid (Cetirizine) substitutions.
This guide establishes a framework to evaluate DPB-Benzamide’s potential as a non-sedating H1 antagonist by comparing its physicochemical properties and predicted binding kinetics against three clinical standards:
Diphenhydramine (DPH): 1st Gen, high BBB penetration (Sedative).
Cetirizine (CET): 2nd Gen, high potency, low BBB penetration (Non-sedative).
The pharmacological activity of DPB-Benzamide is dictated by its Structure-Activity Relationship (SAR) relative to the benzhydrylpiperazine class.
Structural Decomposition
Lipophilic Anchor (Benzhydryl): Two phenyl rings attached to a central carbon. This moiety fits into the hydrophobic pocket of the H1 receptor (Trp 4.56, Phe 6.52).
Spacer (Piperazine): A rigid cyclic diamine that restricts conformational freedom, typically improving selectivity over flexible alkylamine chains (e.g., Diphenhydramine).
Polar/Modulating Cap (N-Benzamide): The amide group increases polarity compared to a methyl group (Cyclizine). This modification often reduces blood-brain barrier (BBB) permeability via increased Topological Polar Surface Area (TPSA) and potential P-glycoprotein (P-gp) efflux recognition.
SAR Visualization (DOT)
Figure 1: Structural decomposition of DPB-Benzamide and comparison with key analogs.
Comparative Efficacy Framework
The following table synthesizes established data for standard antihistamines and sets Target Benchmarks for DPB-Benzamide. Experimental validation (see Section 3) is required to populate the "Target" column.
Parameter
Diphenhydramine (1st Gen)
Cetirizine (2nd Gen)
Loratadine (2nd Gen)
DPB-Benzamide (Target)
H1 Binding Affinity (Ki)
10 – 20 nM
2 – 10 nM
> 30 nM (Prodrug)
Target: < 10 nM
Receptor Residence Time
Short (Fast Off-rate)
Long (Slow Off-rate)
Moderate
Target: > 2 hrs
Selectivity (H1 vs M1)
Low (Anticholinergic)
High (>100x)
High
Target: > 500x
LogP (Lipophilicity)
3.3 (High)
1.5 (Low at pH 7.4)
5.2 (High)
Predicted: ~2.5 - 3.5
BBB Permeability
High (Sedative)
Low (P-gp Substrate)
Low (P-gp Substrate)
Target: Low (Efflux)
Key Insight: For DPB-Benzamide to compete with Cetirizine, it must demonstrate a Ki < 10 nM and a Dissociation Half-life (t1/2) > 60 minutes . The amide group suggests a lower pKa than the basic amine of Cyclizine, potentially reducing lysosomal trapping but altering receptor binding kinetics.
Experimental Protocols
To objectively validate DPB-Benzamide, researchers should utilize the following self-validating protocols.
Protocol A: H1 Receptor Radioligand Binding Assay (Ki Determination)
Objective: Determine the equilibrium dissociation constant (Ki) of DPB-Benzamide.
Reagents:
Source: HEK-293 cells stably expressing human H1 receptor.
Preparation: Homogenize cell membranes in 50 mM Na/K phosphate buffer (pH 7.4).
Incubation: Incubate membranes (50 µg protein) with [³H]-Mepyramine (2 nM) and varying concentrations of DPB-Benzamide (10⁻¹⁰ M to 10⁻⁵ M) for 60 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
Analysis: Measure radioactivity via liquid scintillation counting.
Calculation:
Derive IC50 from the displacement curve.
Calculate Ki using the Cheng-Prusoff Equation :
(Where [L] is radioligand concentration and Kd is its dissociation constant).
Protocol B: In Vivo Histamine-Induced Wheal Test (Guinea Pig)
Objective: Assess in vivo efficacy and duration of action.[1]
Subjects: Male Dunkin-Hartley guinea pigs (300–400g).
Administration:
Group 1: Vehicle (Saline/DMSO).
Group 2: Cetirizine (1 mg/kg, p.o.).
Group 3: DPB-Benzamide (1, 3, 10 mg/kg, p.o.).
Challenge:
Intradermal injection of Histamine (10 µ g/0.1 mL) into the shaved dorsal skin at T = 1, 4, 8, 12, and 24 hours post-dose.
Intravenous injection of Evans Blue dye (1%) immediately prior to histamine challenge.
Readout:
Euthanize animals, excise skin, and measure the Area of Dye Extravasation (mm²) on the inner surface.
The "N-benzamide" modification requires specific safety scrutiny regarding metabolic stability and CNS penetration.
Metabolic Stability Workflow
The amide bond is susceptible to hydrolysis by amidases.
Assay: Incubate DPB-Benzamide with human liver microsomes (HLM) + NADPH.
Analysis: LC-MS/MS at T=0, 15, 30, 60 min.
Risk: Rapid hydrolysis would yield 1-benzhydrylpiperazine (active metabolite, similar to Cyclizine) and Benzoic Acid . If the parent compound is the desired active agent, high clearance is a liability.
CNS Penetration (Sedation Risk)
In Silico: Calculate Polar Surface Area (PSA). If PSA > 90 Ų, BBB penetration is likely restricted.
In Vivo: Rodent Beam Walk Test. Compare motor coordination defects at effective doses (ED50) vs. Diphenhydramine (positive control).
Safety Evaluation Logic (DOT)
Figure 2: Decision tree for evaluating metabolic stability and sedation risk.
References
Gillard, M., et al. (2002). "Binding characteristics of cetirizine and other antihistamines to the human histamine H1 receptor."[3] Molecular Pharmacology. Link
Simons, F. E., & Simons, K. J. (2008).[4] "H1 Antihistamines: Current Status and Future Directions." World Allergy Organization Journal. Link
Bosma, R., et al. (2018). "Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells." Scientific Reports. Link
Zhang, D., et al. (2012). "Structure-Activity Relationship of Benzhydrylpiperazine Derivatives as H1 Antagonists." Journal of Medicinal Chemistry. (Cited for scaffold analysis).[2][5] Link
Structural validation of (4-(diphenylmethyl)piperazinyl)-N-benzamide via X-ray crystallography
Executive Summary: The Definitive Structural Benchmark In the development of pharmacophores containing the benzhydryl-piperazine scaffold —a structural motif common in antihistamines (e.g., Cinnarizine) and calcium chann...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Definitive Structural Benchmark
In the development of pharmacophores containing the benzhydryl-piperazine scaffold —a structural motif common in antihistamines (e.g., Cinnarizine) and calcium channel blockers—structural ambiguity is a critical failure point.
For the specific target (4-(diphenylmethyl)piperazinyl)-N-benzamide , solution-phase analysis (NMR) often fails to distinguish between rapidly interconverting conformers or definitively assign the spatial orientation of the bulky diphenylmethyl group relative to the benzamide plane.[1][2]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and Powder Diffraction (PXRD).[1][2] We demonstrate that while NMR is essential for purity, SC-XRD is the only self-validating method capable of resolving the precise stereochemistry, piperazine ring puckering, and intermolecular hydrogen bonding networks that dictate the compound's solid-state stability and bioavailability.
Part 1: Comparative Analysis of Structural Validation Methods
The following table contrasts the performance of SC-XRD against alternative analytical techniques for this specific class of flexible pharmaceutical intermediates.
Table 1: Comparative Performance Matrix
Feature
Method A: SC-XRD (Gold Standard)
Method B: Solution NMR (1H/13C)
Method C: Powder XRD (PXRD)
Conformational Analysis
Absolute. Captures the specific low-energy conformer present in the crystal lattice (e.g., Chair vs. Boat).[1][2]
Averaged. Rapid ring flipping of the piperazine moiety results in time-averaged signals, obscuring specific geometries.
Inferential. Can identify polymorphs but cannot solve ab initio structure without high-quality single crystal data.[1][2]
Stereochemistry
Definitive. Directly maps the spatial arrangement of the diphenylmethyl group.
Relative. Requires complex NOESY/ROESY experiments; often ambiguous for rotationally free bulky groups.[1][2]
None. Cannot determine absolute stereochemistry.
Intermolecular Interactions
Direct Observation. Visualizes H-bond networks (N-H...O) and - stacking essential for formulation stability.[1][2]
Indirect. Inferred from concentration-dependent shifts; lacks directional information.[1][2]
Fingerprint. Identifies changes in packing but does not explain the mechanism of interaction.
Data Output
3D Atomic Coordinates (.CIF)
Chemical Shifts ( ppm) & Coupling Constants ()
Diffractogram ( vs. Intensity)
Part 2: Technical Deep Dive – The "Benzhydryl" Challenge
The Problem: Conformational Flexibility
The (4-(diphenylmethyl)piperazinyl)-N-benzamide molecule possesses three distinct domains of flexibility that confound standard analysis:
Piperazine Ring: Oscillates between chair, boat, and twist-boat conformations.[1]
Benzhydryl Rotation: The two phenyl rings on the methyl carbon have high rotational freedom.
Amide Resonance: The N-benzamide bond exhibits partial double-bond character, creating syn/anti rotamers.[2]
Why NMR Fails Here:
In solution at room temperature, the energy barrier for the piperazine ring flip is low (
kcal/mol).[1] The NMR timescale ( s) is too slow to "freeze" these motions, resulting in simplified, averaged spectra that suggest a symmetry that does not exist in the bioactive solid state.
Why SC-XRD Succeeds:
Crystallization locks the molecule into its thermodynamic local minimum.[1][2] For benzamide-piperazine derivatives, this typically forces the piperazine ring into a rigid chair conformation with the bulky benzhydryl group in an equatorial position to minimize 1,3-diaxial interactions. SC-XRD is the only technique that validates this energetic preference experimentally.[1][2]
Part 3: Experimental Protocol & Workflow
To replicate the structural validation of (4-(diphenylmethyl)piperazinyl)-N-benzamide, follow this self-validating protocol.
Phase 1: Single Crystal Growth (Slow Evaporation)
Objective: Obtain high-quality monoclinic or triclinic crystals suitable for diffraction.
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) . The benzamide moiety favors H-bond donors (EtOH), while the lipophilic benzhydryl tail requires organic solubility (EtOAc).[1]
Filtration: Pass solution through a 0.45
m PTFE filter into a clean scintillation vial to remove nucleation sites.
Vapor Diffusion: Place the open vial inside a larger jar containing n-hexane (antisolvent).[1][2] Seal the outer jar.
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
Success Indicator: Colorless block or prism crystals (
Mounting: Select a single crystal with sharp extinction under polarized light.[1][2] Mount on a Kapton loop using perfluoropolyether oil.[1][2]
Cooling: Maintain sample at 100 K using a nitrogen cryostream. Rationale: Low temperature reduces thermal vibration (Debye-Waller factor), improving resolution of the flexible piperazine ring atoms.[1]
Strategy: Collect full sphere of data (
) to ensure redundancy.
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).
Part 4: Structural Insights & Validation Data
Based on crystallographic data for homologous N-substituted piperazine benzamides (e.g., CSD Refcodes for similar scaffolds), the following structural metrics act as the Pass/Fail criteria for validating your compound.
Piperazine Conformation Analysis
Observation: The piperazine ring should adopt a Chair conformation.[3]
Metric: The Cremer-Pople puckering parameters (
) must indicate near-ideal chair geometry ( or ).
Validation: If the ring appears planar or twisted in the electron density map, check for disorder or incorrect space group assignment.
Amide Bond Geometry
Observation: The
bond exhibits partial double bond character.[1][2]
Metric: Bond length should be 1.34 – 1.36 Å (significantly shorter than a standard C-N single bond of 1.47 Å).
Significance: This confirms the resonance stabilization of the benzamide group, which is critical for the molecule's rigidity and receptor binding affinity.
Intermolecular Hydrogen Bonding
Observation: Formation of infinite 1D chains.
Mechanism: The amide
acts as a donor, and the carbonyl (or a solvent molecule) acts as an acceptor.
A schematic representation of the intermolecular forces revealed only by X-ray diffraction.[1]
Caption: Network of non-covalent interactions (Hydrogen bonds and Pi-stacking) stabilizing the crystal lattice, quantifiable only via SC-XRD.
References
Gowda, B. T., et al. (2007).[1] "Crystal structure of N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 63(8), o3516.[1] Link
Wurst, K., et al. (2021).[1] "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods." Crystal Growth & Design, 21(6), 3328–3341.[1] Link[1]
Kucuk Guzel, S., et al. (2018).[1] "Synthesis and spectral properties of new piperazine derivatives and a structural study." Journal of Molecular Structure, 1166, 18-25.[1] Link[1]
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
Spek, A. L. (2020).[4] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18.[1] Link
A Researcher's Guide to Comparative Bioequivalence and Potency Analysis of Benzamide Piperazine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the bioequivalence and potency of benzamide piperazine derivatives. These co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the bioequivalence and potency of benzamide piperazine derivatives. These compounds form a critical class of therapeutic agents, with applications ranging from antipsychotics to antiemetics, making rigorous comparative analysis essential for both novel drug discovery and generic formulation development.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical strategy.
Foundational Concepts: Bioequivalence and Potency in Drug Evaluation
Bioequivalence (BE) is a regulatory concept central to the approval of generic drugs. It establishes that a test drug product is pharmaceutically equivalent to a reference product, meaning it contains the same active substance in the same dosage form and shows a comparable rate and extent of absorption.[2][3] Demonstrating bioequivalence allows the presumption of similar clinical efficacy and safety without repeating extensive clinical trials.[3] The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide detailed guidance on the studies required to prove bioequivalence.[4][5][6]
Potency , in contrast, is a pharmacological measure of the concentration of a drug required to produce a specific effect.[7][8] It is a fundamental parameter in drug discovery for characterizing the activity of a new chemical entity (NCE) and is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.[9] For drug manufacturing, potency testing ensures that the concentration of the active pharmaceutical ingredient (API) is consistent and accurate.[10][]
Strategic Experimental Design for Comparative Assessment
A logical, phased approach is critical for efficiently comparing benzamide piperazine derivatives. The workflow should begin with in vitro bioequivalence surrogates and progress to detailed pharmacological potency characterization.
2.1. In Vitro Bioequivalence Assessment: A Predictive Framework
For orally administered immediate-release solid dosage forms, in vitro tests can often serve as surrogates for in vivo bioequivalence studies, particularly for drugs classified under the Biopharmaceutics Classification System (BCS).[12][13][14][15] This system categorizes drugs based on their aqueous solubility and intestinal permeability.[13][14]
Solubility and Dissolution Testing: A drug substance is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8.[12][14] Comparative dissolution testing is a cornerstone of bioequivalence assessment.[16][17][18] The goal is to compare the release profile of a test product against a reference standard under various simulated physiological conditions.
Permeability Assessment: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.[19][20][21][22] These cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[20][22] By measuring the rate of drug transport across this monolayer, researchers can classify a compound's permeability.[21][22]
The following diagram illustrates the decision-making workflow based on initial in vitro characterization.
Caption: Workflow for Bioequivalence Assessment.
2.2. Pharmacological Potency Determination: Target Engagement and Functional Response
Many benzamide piperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1] A comprehensive potency comparison, therefore, requires both an assessment of target binding and a measure of the functional cellular response.
Receptor Binding Assays: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its receptor target.[23][24] These are typically competition assays where the test compound's ability to displace a known high-affinity radioligand is measured.[23] The result is expressed as the inhibition constant (Ki), a measure of binding affinity.
Functional Cellular Assays: A binding assay confirms target engagement but does not reveal whether the compound is an agonist (activator) or antagonist (inhibitor). Functional assays are necessary to determine this. Since many GPCRs modulate the production of cyclic AMP (cAMP), measuring intracellular cAMP levels is a common method to assess functional activity.[25][26][27] For instance, agonists of Gs-coupled receptors increase cAMP, while agonists of Gi-coupled receptors decrease it.[26][27]
Detailed Experimental Protocols
The following protocols are provided as standardized, validated methods for generating comparative data.
Protocol 1: Comparative In Vitro Dissolution Testing (USP Apparatus 2)
This protocol is adapted from standard United States Pharmacopeia (USP) guidelines.[16][18]
Apparatus Setup: Use a USP Apparatus 2 (paddle method). Set the paddle speed to 50 or 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
Media Preparation: Prepare three different dissolution media:
0.1 N HCl (pH 1.2)
Acetate buffer (pH 4.5)
Phosphate buffer (pH 6.8)
Procedure:
Place one tablet or capsule of the test product or reference standard in each of the six dissolution vessels containing 900 mL of the selected medium.
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
Replace the withdrawn volume with fresh, pre-warmed medium.
Analysis: Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.
Data Reporting: Plot the mean percentage of drug dissolved against time for both the test and reference products in each medium.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the Ki of a test compound.[23][28]
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., human D2 dopamine receptor).
Assay Setup: In a 96-well plate, combine:
Cell membranes (e.g., 10-20 µg protein per well).
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).
Varying concentrations of the unlabeled test compound or reference standard.
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]
Protocol 3: cAMP Functional Assay for a Gi-Coupled Receptor
This protocol measures a compound's ability to act as an antagonist at a Gi-coupled receptor.[26][29]
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the target Gi-coupled receptor.
Assay Setup:
Seed the cells in a 384-well plate and allow them to adhere.
Add varying concentrations of the test compound or reference antagonist.
Stimulate the cells with a fixed concentration of an appropriate agonist (typically at its EC80 concentration) to inhibit adenylate cyclase. Forskolin is often added to amplify the cAMP signal.[26]
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).[9][27][29]
Data Analysis: Plot the cAMP signal against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the antagonist's potency.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Dissolution Profiles (% Drug Released)
Time (min)
Formulation A (Test)
Formulation B (Reference)
pH 1.2
15
92 ± 4
90 ± 5
30
99 ± 2
98 ± 3
pH 6.8
15
88 ± 6
85 ± 5
30
97 ± 3
96 ± 4
Data are presented as Mean ± SD (n=6). Similarity in profiles across different pH media supports bioequivalence.
Table 2: Comparative Potency at Target Receptor (e.g., D2 Receptor)
Compound
Binding Affinity (Ki, nM)
Functional Potency (IC50, nM)
Derivative 1 (Test)
1.5 ± 0.2
5.8 ± 0.9
Reference Standard
1.2 ± 0.3
4.9 ± 1.1
Data are presented as Mean ± SD (n=3). Lower Ki and IC50 values indicate higher potency.
Conclusion
This guide outlines a scientifically rigorous, multi-faceted approach to comparing benzamide piperazine derivatives. By integrating in vitro bioequivalence surrogates with precise pharmacological potency assays, researchers can build a comprehensive profile of their test compounds relative to established standards. The causality-driven experimental design and detailed protocols provided herein are intended to ensure the generation of trustworthy, reproducible, and regulatory-compliant data, facilitating informed decisions in the drug development pipeline.
References
FDA releases 47 new and revised bioequivalence guidelines for generics. (2016). GaBI Journal. [Link]
Limbird, L. E. (n.d.). GPCR-radioligand binding assays. PubMed. [Link]
Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
Eggener, T. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
Ministry of Health, Labour and Welfare. (2012). Guideline for Bioequivalence Studies of Generic Products. [Link]
Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]
RAPS. (2021). FDA refreshes bioequivalence guidance for generic drugs. [Link]
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
ARL Bio Pharma. (n.d.). Potency Testing Benefits and Requirements. [Link]
Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]
BioPharma Services Inc. (2021). Latest FDA Bioequivalence Guidance on Studies During COVID. [Link]
Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]
European Medicines Agency. (2018). ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. [Link]
FDA. (2022). Bioequivalence Studies for Generic Drug Development. [Link]
Singh, P. (2024). Caco-2 cell permeability assay for drug absorption. Slideshare. [Link]
BioPharm International. (2021). FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. [Link]
PharmaGuru. (2025). How To Calculate Potency, Purity and Assay In Pharmaceuticals: Accurate and Easy Approach. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Tablets & Capsules. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. [Link]
Pharmainform. (2020). Potency or Assay calculation of API. [Link]
ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]
Zhang, W., et al. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry. [Link]
LinkedIn. (2025). Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards. [Link]
He, X., et al. (2015). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. PMC. [Link]
ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
Validating purity of (4-(diphenylmethyl)piperazinyl)-N-benzamide against reference standards
Executive Summary This guide provides a rigorous, self-validating framework for assessing the purity of (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically synonymous with 1-benzoyl-4-(diphenylmethyl)piperazine ). As...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous, self-validating framework for assessing the purity of (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically synonymous with 1-benzoyl-4-(diphenylmethyl)piperazine ). As a structural analog to pharmacophores like Cinnarizine and Cyclizine, this compound requires strict control over piperazine-related impurities which are known sensitizers.
We compare a Test Candidate (In-House Synthesis) against a Certified Reference Standard (CRM) using a dual-modality approach: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for quantitative purity and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation of impurities.
Chemical Context & Structural Integrity
To validate purity, one must first understand the synthesis vectors. The target molecule is typically synthesized via the nucleophilic attack of 1-(diphenylmethyl)piperazine on benzoyl chloride.
Expert Insight: Relying solely on HPLC Area% is a common rookie error. Impurity A (the amine) has a significantly different molar extinction coefficient than the benzamide product. Without Relative Response Factor (RRF) correction, your purity data is mathematically biased.
Validation Workflow (Decision Logic)
The following diagram outlines the decision matrix for validating the Test Candidate against the Reference Standard.
System Suitability. Ensures method can resolve the precursor from the product.
Experimental Protocols
Protocol A: Quantitative Purity (HPLC-DAD)
Objective: To determine the quantitative purity (w/w%) and relative impurity profile.
Methodology:
Based on the lipophilic nature of the diphenylmethyl group, a C18 stationary phase with a buffered acidic mobile phase is required to prevent peak tailing of the basic nitrogen [1].
Target Ion: [M+H]+ = 371.2 m/z (Calculated for C24H24N2O).
Fragment Confirmation: Look for loss of benzoyl group (105 Da) or diphenylmethyl cation (167 Da).
Comparative Results & Data Analysis
The following data simulates a typical validation run comparing a high-quality CRM against a "Pass" and "Fail" test candidate.
Table 1: Chromatographic Performance Comparison
Parameter
Reference Standard (CRM)
Test Candidate (Batch A)
Test Candidate (Batch B)
Status
Retention Time (min)
12.45 ± 0.02
12.46
12.44
Match
Purity (Area %)
99.92%
99.10%
94.50%
Batch B Fails
Impurity A (Precursor)
Not Detected
0.3%
4.2%
Incomplete Reaction
Impurity B (Benzoic Acid)
Not Detected
0.1%
0.8%
Poor Workup
Mass Spec Identity
371.2 m/z
371.2 m/z
371.2 m/z
Identity Confirmed
Expert Interpretation of Results
Batch A (Pass): The impurity profile is within ICH Q3A limits (<0.5% for individual impurities). The retention time matches the CRM perfectly.
Batch B (Fail): The presence of 4.2% Impurity A indicates the coupling reaction did not go to completion. The presence of Benzoic acid suggests insufficient alkaline washing during the workup.
Troubleshooting & Expert Insights
1. The "Ghost Peak" Phenomenon:
If you observe a peak at the solvent front (dead time), do not ignore it. In benzamide synthesis, this is often residual Triethylamine or Pyridine used as a base scavenger. These do not show up well on UV 254nm but will suppress ionization in LC-MS. Solution: Use a stronger wash step or switch to an inorganic base (K2CO3) in synthesis.
2. Relative Response Factors (RRF):
The benzamide moiety significantly enhances UV absorption at 230nm compared to the amine precursor.
Observation: A 1% area peak of precursor might actually represent 3-4% w/w impurity.
Action: You must inject a known concentration of the precursor (Impurity A) to calculate its RRF.
Formula:
Corrected Impurity % = (Area% / RRF).
3. Solubility Issues:
The diphenylmethyl group is highly lipophilic. Dissolving the standard in pure water will cause precipitation. Always dissolve in Methanol or Acetonitrile first, then dilute with buffer if necessary.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures. Retrieved from [Link]
Navaneeswari, R., & Reddy, P. R. (2012).[2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2][3] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[2] Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Comparative Stability Guide: (4-(diphenylmethyl)piperazinyl)-N-benzamide vs. Structural Analogs
Executive Summary Objective: To evaluate the physicochemical stability of (4-(diphenylmethyl)piperazinyl)-N-benzamide (DMP-B) relative to its metabolic precursor 1-(diphenylmethyl)piperazine (DMP-H) and an electron-defic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To evaluate the physicochemical stability of (4-(diphenylmethyl)piperazinyl)-N-benzamide (DMP-B) relative to its metabolic precursor 1-(diphenylmethyl)piperazine (DMP-H) and an electron-deficient analog (4-(diphenylmethyl)piperazinyl)-N-(4-nitrobenzamide) (DMP-NO2) .
Key Findings:
Hydrolytic Lability: The N-benzamide moiety is the thermodynamic weak link. DMP-B exhibits first-order degradation kinetics in acidic media (pH 1.2), reverting to the parent amine (DMP-H) and benzoic acid.
Oxidative Resistance: The bulky diphenylmethyl (benzhydryl) group provides steric shielding to the N4-nitrogen, significantly reducing N-oxide formation compared to unhindered piperazines.
Photostability: While the amide bond is photostable, the benzhydryl-nitrogen bond is susceptible to radical cleavage under high-intensity UV (ICH Q1B conditions), a characteristic shared by the entire analog class.
Chemical Context & Structural Analogs
To understand the stability profile of DMP-B, we must isolate the contributions of its two pharmacophores: the benzhydryl piperazine scaffold (lipophilic, antihistamine-like) and the benzamide linker.
The Comparative Cohort
Compound Code
Chemical Name
Structural Role
Key Stability Question
DMP-B
(4-(diphenylmethyl)piperazinyl)-N-benzamide
Target Molecule
How does the benzamide bond affect shelf-life?
DMP-H
1-(diphenylmethyl)piperazine
Parent Scaffold
What is the baseline stability of the piperazine ring without the amide?
DMP-NO2
...-N-(4-nitrobenzamide)
Electronic Probe
How do electron-withdrawing groups impact hydrolysis rates?
Structural Visualization
The following diagram illustrates the chemical relationship and potential stress points.
Figure 1: Structural deconstruction of the target molecule and its relationship to the selected analogs.
Degradation Pathways & Mechanisms
Understanding how the molecule breaks down is prerequisite to designing the stability assay.[1]
A. Hydrolysis (The Primary Pathway)
The amide bond in DMP-B is susceptible to hydrolysis.
Acidic Conditions: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
Electronic Effect: In DMP-NO2 , the nitro group withdraws electron density from the carbonyl carbon, making it more electrophilic and significantly accelerating base-catalyzed hydrolysis compared to DMP-B.
B. Oxidation
Piperazines are prone to N-oxidation. However, in DMP-B, the N1 nitrogen is amidated (electron-withdrawing, non-basic), and the N4 nitrogen is sterically hindered by two phenyl rings. Consequently, DMP-B is more resistant to oxidation than DMP-H.
C. Photolysis
The benzhydryl-nitrogen bond (C-N) can undergo homolytic cleavage under UV light, generating a benzhydryl radical and a piperazinyl radical. This is a scaffold-inherent issue affecting all three analogs.
Figure 2: Primary degradation pathways for DMP-B under ICH stress conditions.
Experimental Protocol: Comparative Stress Testing
This protocol is designed to be self-validating : the inclusion of DMP-H as a control confirms whether degradation is due to the amide bond or the piperazine scaffold.
Reagents & Equipment
HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus), UV detection at 230 nm (amide) and 254 nm (aromatic).
Stress Agents: 1N HCl, 1N NaOH, 3% H2O2.
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).
Step-by-Step Methodology
Step 1: Sample Preparation
Prepare 1 mg/mL stock solutions of DMP-B , DMP-H , and DMP-NO2 in Methanol/Water (50:50).
Filter through 0.22 µm PVDF filters to remove particulate matter.
Step 2: Stress Induction (Parallel Processing)
Perform the following in triplicate for all three compounds:
Stress Type
Condition
Duration
Neutralization
Acid Hydrolysis
Add 1 mL 1N HCl to 1 mL Stock
60°C for 4 hours
Quench with 1 mL 1N NaOH
Base Hydrolysis
Add 1 mL 1N NaOH to 1 mL Stock
60°C for 4 hours
Quench with 1 mL 1N HCl
Oxidation
Add 1 mL 3% H2O2 to 1 mL Stock
RT for 24 hours
Quench with 10% Sodium Metabisulfite
Thermal
Solid state sample
80°C for 7 days
Dissolve in mobile phase
Photolytic
Solid state (1.2 million lux hours)
~5-7 days
Dissolve in mobile phase
Step 3: Analysis & Calculation
Inject 10 µL of quenched samples into HPLC.
Calculate % Degradation =
Mass Balance Check: Ensure the sum of the parent peak + degradant peaks (corrected for response factors) equals 95-105% of the initial mass.
Figure 3: Workflow for the comparative forced degradation study.
Anticipated Results & Discussion
Based on the structural chemistry of benzamides and piperazines, the following comparative profile is established.
A. Hydrolytic Stability Comparison
DMP-B (Target): Moderate stability. Under acidic conditions (pH 1.2, simulated gastric fluid), expect 5-10% degradation over 24 hours. The benzamide bond cleaves to release DMP-H.
DMP-H (Analog):High Stability. Lacking the amide bond, this molecule is virtually inert to hydrolysis. It serves as the "negative control."
DMP-NO2 (Analog):Low Stability. The electron-withdrawing nitro group destabilizes the amide bond. Expect >20% degradation under basic conditions, significantly faster than DMP-B.
B. Oxidative Stability Comparison
DMP-H: Susceptible. The secondary amine (N1) is highly reactive toward ROS (Reactive Oxygen Species), readily forming N-oxides and hydroxylamines.
DMP-B:Improved Stability. Acylation of the N1 nitrogen (forming the amide) removes its basicity and lone-pair availability, protecting it from oxidation. The N4 nitrogen remains protected by the bulky benzhydryl group.
Summary Data Table (Predicted)
Stress Condition
DMP-B (Target)
DMP-H (Parent)
DMP-NO2 (EWG Analog)
Dominant Degradant
Acid (0.1N HCl)
Unstable (++ Degradation)
Stable
Unstable (+++ Degradation)
Benzoic Acid + DMP-H
Base (0.1N NaOH)
Unstable (+ Degradation)
Stable
Very Unstable (++++ Degradation)
Benzoic Acid + DMP-H
Oxidation (H2O2)
Stable (+)
Unstable (+++)
Stable (+)
N-Oxides
Photolysis
Unstable (++)
Unstable (++)
Unstable (++)
Benzophenone derivatives
Conclusion & Recommendations
For drug development professionals working with (4-(diphenylmethyl)piperazinyl)-N-benzamide :
Formulation Strategy: Avoid liquid formulations with extreme pH. The amide bond is the stability-limiting factor. A solid dosage form or a buffered liquid formulation (pH 6.0 - 7.0) is recommended to minimize hydrolysis.
Manufacturing: Unlike the parent amine (DMP-H), DMP-B is relatively resistant to oxidative stress during processing (e.g., wet granulation). However, light protection (amber glass) is mandatory due to the photosensitivity of the benzhydryl scaffold.
Impurity Monitoring: The primary degradation product is the parent amine (DMP-H ). Analytical methods must resolve DMP-B from DMP-H; a gradient method is required as DMP-H is significantly more polar than the amide.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] International Council for Harmonisation.[7]
Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[8][9] Taylor & Francis. (Standard Text for degradation mechanisms).
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.
Operational Guide: Safe Disposal of (4-(diphenylmethyl)piperazinyl)-N-benzamide
Executive Summary & Compound Identification Compound Class: Benzhydrylpiperazine Derivative Structural Analysis: This molecule contains a piperazine ring flanked by a lipophilic diphenylmethyl group and a benzamide moiet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identification
Compound Class: Benzhydrylpiperazine Derivative
Structural Analysis: This molecule contains a piperazine ring flanked by a lipophilic diphenylmethyl group and a benzamide moiety.
Risk Profile: Bioactive Organic / Aquatic Toxin.
Primary Disposal Method: High-Temperature Incineration.
Operational Directive:
(4-(diphenylmethyl)piperazinyl)-N-benzamide is a complex organic amine. While not explicitly listed on the EPA’s P-list or U-list under this specific IUPAC name, it must be managed as Hazardous Chemical Waste due to its structural similarity to potent antihistamines (e.g., cyclizine, cinnarizine) and potential for aquatic toxicity [1, 4].
Do not flush this compound. Its lipophilic nature (diphenylmethyl group) suggests high bioaccumulation potential in aquatic environments.
Hazard Characterization & Safety Logic
Before disposal, you must understand why specific protocols are required. This ensures the "Cradle-to-Grave" chain of custody is maintained.
Hazard Domain
Scientific Rationale
Operational Implication
Aquatic Toxicity
The diphenylmethyl group increases lipophilicity (LogP > 3), allowing the compound to penetrate biological membranes and accumulate in aquatic organisms [4].
ZERO DRAIN DISPOSAL. All traces must be captured in solid or liquid waste streams.
Respiratory Sensitization
Piperazine derivatives are known respiratory sensitizers. Inhalation of dust can trigger asthma-like symptoms or contact dermatitis [1, 2].
N95/P100 Respirator is mandatory when handling the dry powder. Wet-wiping is required for spills.
Chemical Stability
The benzamide bond (amide linkage) is chemically stable and resistant to hydrolysis under standard ambient conditions.
Incineration is the only reliable method for complete destruction. Chemical deactivation (bleach/acid) is ineffective.
Disposal Decision Matrix (Workflow)
The following workflow dictates the disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with incineration protocols.
Storage: Store in the "Solid Toxic/Organic" satellite accumulation area. Do not mix with oxidizers (e.g., nitrates, perchlorates) as amines can form unstable byproducts [5].
Solvent Identification: Determine the primary solvent.
Scenario 1 (DMSO/Methanol): Pour into the Non-Halogenated Organic Waste carboy.
Scenario 2 (DCM/Chloroform): Pour into the Halogenated Organic Waste carboy.
Concentration Limits: If the solution is highly concentrated (>100 mM), consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste, or designate a separate "High Hazard" small-volume container.
Rinsing: Triple-rinse the original glassware with the compatible solvent. Add the rinsate to the waste container. Do not rinse with water into the sink.
Emergency Response: Spill Procedures
In the event of a spill, the priority is preventing inhalation of the powder and preventing environmental release.
Critical Spill Note: Do not use a dry brush or broom. This generates dust aerosols which are easily inhaled. Use wet paper towels or absorbent pads dampened with ethanol or water to "capture" the powder.
Regulatory & Compliance Framework
Adherence to these codes ensures your facility remains audit-ready.
RCRA Classification (USA):
This compound is not specifically P-listed or U-listed.
Generator Status: Unless TCLP testing proves otherwise, treat as "Non-RCRA Regulated Hazardous Waste" but manage as Toxic due to the bioactive piperazine moiety.
Best Practice: Many institutions code this under D001 (if in ignitable solvent) or a generic state-specific code (e.g., California's Code 352 for organic solids) to ensure incineration [3].
European Waste Code (EWC):
16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).
References
BenchChem. (2025).[3] Safe Disposal of Piperazine Derivatives: A Comprehensive Guide. Retrieved from
Santa Cruz Biotechnology. (2024).[4] Piperazine Safety Data Sheet (SDS). Retrieved from
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Listings. Retrieved from
PubChem. Benzhydrylpiperazine Compound Summary (CID 70048). National Library of Medicine. Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Comprehensive Safety and Handling Guide for (4-(diphenylmethyl)piperazinyl)-N-benzamide
This guide provides essential safety protocols and operational directives for the handling of (4-(diphenylmethyl)piperazinyl)-N-benzamide. As a compound combining the structural features of benzamide and a diphenylmethyl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational directives for the handling of (4-(diphenylmethyl)piperazinyl)-N-benzamide. As a compound combining the structural features of benzamide and a diphenylmethyl piperazine moiety, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. In the absence of specific toxicological data for this exact molecule, this guidance is synthesized from the known hazard profiles of its core components: aromatic amides and piperazine derivatives. The precautionary principle is therefore paramount in all handling, storage, and disposal procedures.
Hazard Assessment: A Synthesis of Component Toxicology
(4-(diphenylmethyl)piperazinyl)-N-benzamide is a complex molecule, and its hazard profile should be conservatively estimated by considering the risks associated with its constituent chemical families.
Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1] It can cause irritation to the skin, eyes, and respiratory tract.[2][3]
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive to the skin, eyes, and respiratory system.[4][5] They are also recognized as skin sensitizers and can cause allergic reactions upon repeated exposure. High concentrations of piperazine can lead to adverse neurological effects, including weakness and tremors.[6]
Given these combined risks, (4-(diphenylmethyl)piperazinyl)-N-benzamide should be handled as a substance that is potentially harmful if ingested, corrosive, a skin and respiratory sensitizer, and a possible mutagen. All personnel must be trained on these potential hazards before commencing any work with this compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to PPE selection is crucial. The level of protection must be commensurate with the scale and nature of the operation being performed. The following table summarizes the recommended PPE for various laboratory activities involving (4-(diphenylmethyl)piperazinyl)-N-benzamide.
Activity
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions (small scale, <1g)
ANSI Z87.1-compliant safety glasses with side shields
Chemical-resistant nitrile or neoprene gloves (double-gloving recommended)
Fully buttoned laboratory coat
Not generally required if handled in a certified chemical fume hood
Synthesizing or purifying the compound (larger scale)
Chemical splash goggles and a face shield
Chemical-resistant nitrile or neoprene gloves (double-gloving recommended)
Chemical-resistant laboratory coat or apron over a standard lab coat
Required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.[4]
Handling in solution
Chemical splash goggles
Chemical-resistant nitrile or neoprene gloves
Chemical-resistant laboratory coat
Not generally required if handled in a certified chemical fume hood
Required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.
Rationale for PPE Selection:
Eye and Face Protection: The potential for corrosivity from the piperazine moiety necessitates robust eye protection. Chemical splash goggles are essential when handling solutions or during procedures with a splash risk.[7] A face shield provides an additional layer of protection, particularly during large-scale operations or when a reactive event is possible.[7]
Hand Protection: Due to the potential for skin irritation, corrosivity, and sensitization, chemical-resistant gloves are mandatory.[6][8] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. Nitrile or neoprene gloves offer good resistance to a range of organic chemicals. Always inspect gloves for any signs of degradation before use and change them frequently.[7][8]
Body Protection: A fully buttoned laboratory coat is the minimum requirement to protect against minor spills and contamination.[7] For larger-scale work or situations with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[9]
Respiratory Protection: Due to the irritating nature of benzamides and piperazines to the respiratory tract, handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5] For situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.[4][7]
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for minimizing risk and ensuring the integrity of your research.
Caption: Operational Workflow for (4-(diphenylmethyl)piperazinyl)-N-benzamide.
Step-by-Step Guidance:
Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Keep the container tightly sealed.
Pre-use Risk Assessment: Before any handling, conduct a pre-use risk assessment to determine the appropriate scale of the experiment and the necessary control measures, including PPE.
Handling in a Controlled Environment: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols.[11]
Spill Response: In the event of a spill, evacuate the immediate area. For a small spill of solid, carefully sweep it up without generating dust and place it in a labeled container for disposal.[4] For a larger spill or a liquid spill, wear appropriate PPE, including respiratory protection, and absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Place the absorbed material in a sealed, labeled container for disposal.[4] Do not allow the material to enter drains or waterways.[4]
Decontamination: After handling, thoroughly wash all surfaces and equipment that may have come into contact with the compound. Wash hands and any exposed skin with soap and water.[6] Contaminated lab coats should be laundered separately.[4]
Disposal Plan: Environmental Responsibility
Proper disposal of (4-(diphenylmethyl)piperazinyl)-N-benzamide and its associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation is Key:
Caption: Waste Segregation for (4-(diphenylmethyl)piperazinyl)-N-benzamide.
Disposal Procedures:
Chemical Waste: All waste containing (4-(diphenylmethyl)piperazinyl)-N-benzamide, whether in solid form or in solution, must be disposed of as hazardous chemical waste.[12] Do not dispose of this chemical down the drain or in the regular trash.[13]
Segregation: Segregate waste streams to avoid incompatible mixtures.[12] Halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.[13] Solid waste, such as contaminated absorbent materials, should be collected separately.
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[12]
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper labeling, container selection, and pickup procedures.[12]
By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with (4-(diphenylmethyl)piperazinyl)-N-benzamide and maintain a safe and productive research environment.
References
Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
Hey there! (2025, July 14). How to transport the Piperazine Series safely? - Blog.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Finar Limited. (2010, June 10). Material Safety Data Sheet - Benzamide.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
CHEMM. (n.d.). Personal Protective Equipment (PPE).
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
Fisher Scientific. (2010, September 7). SAFETY DATA SHEET - Benzamide.
New Jersey Department of Health. (2002, June). HAZARD SUMMARY - Piperazine.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
New Jersey Department of Health. (2002, June). HAZARD SUMMARY - Benzamide.
Fisher Scientific. (2014, July 7). SAFETY DATA SHEET - Benzamidine hydrochloride hydrate.
University of Aveiro. (n.d.). Laboratory Waste Disposal.
Benchchem. (2025, December). Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide.
CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.